molecular formula C10H11BrN2O B1405873 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 874217-03-5

7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Katalognummer: B1405873
CAS-Nummer: 874217-03-5
Molekulargewicht: 255.11 g/mol
InChI-Schlüssel: IPNNHNYQOCUNOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound based on the 3,4-dihydroquinoxalin-2-one scaffold, which is recognized in medicinal chemistry as a privileged structure endowed with diverse pharmacological activities . This brominated and alkylated derivative is intended for research applications only and is not for diagnostic or therapeutic use. The core quinoxalinone structure is a subject of significant interest in drug discovery, particularly in the development of antitumor agents. Scientific literature demonstrates that closely related N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline derivatives exhibit potent antiproliferative activity by functioning as tubulin polymerization inhibitors, which can disrupt mitosis and lead to cancer cell death . The presence of the bromo-substituent is a common modification to fine-tune the compound's electronic properties, lipophilicity, and potential for further synthetic elaboration via cross-coupling reactions. Furthermore, this class of compounds has also been investigated for other biochemical pathways, with research showing potential as activators of soluble guanylate cyclase (sGC), a key enzyme in vascular regulation . As a building block, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules. The reactivity of the quinoxalinone core allows for functionalization at multiple sites, supporting programs in library synthesis for high-throughput screening and structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore new chemical space in the development of potential therapeutic agents targeting cancer and other diseases.

Eigenschaften

IUPAC Name

7-bromo-3-ethyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-2-7-10(14)13-9-5-6(11)3-4-8(9)12-7/h3-5,7,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNNHNYQOCUNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unambiguous NMR Resonance Assignment for 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxalin-2-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent anticancer agents, such as tubulin polymerization inhibitors targeting the colchicine binding site[1]. The compound 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (systematically referred to in literature as 7-Bromo-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one) presents a unique structural topology characterized by a fused bicyclic system, a chiral center, and complex electronic push-pull dynamics.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide provides a self-validating, mechanistically grounded framework for the precise 1H and 13C NMR assignment of this compound, ensuring high-fidelity data interpretation for structure-activity relationship (SAR) studies.

Structural Dynamics and Mechanistic Grounding

Before executing any NMR protocol, it is critical to understand the intrinsic molecular dynamics that dictate the chemical shifts of 7-Bromo-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one:

  • Prototropic Tautomerism: Quinoxalin-2-ones can theoretically exist in an equilibrium between the lactam (amide) and lactim (enol) tautomers. However, extensive 1D and 2D NMR studies have demonstrated that in polar aprotic solvents like DMSO-d6, the lactam form is the exclusively detected tautomer[2]. This locks the C2 position as a carbonyl and ensures the presence of the N1-H proton.

  • Electronic Asymmetry: The aromatic ring is subjected to competing electronic effects. The N4 nitrogen is a secondary alkyl amine, acting as a strong electron-donating group (EDG) via resonance. Conversely, the N1 nitrogen is part of an amide; its lone pair is delocalized into the C2 carbonyl, rendering it a significantly weaker EDG to the aromatic ring. This asymmetry is the primary driver of the aromatic chemical shift dispersion[3].

  • Stereochemical Complexity: The C3 carbon is sp3 hybridized and bonded to four distinct groups, making it a chiral center. Consequently, the adjacent CH2 protons of the ethyl group are placed in a magnetically inequivalent environment, rendering them diastereotopic .

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in resonance assignment, the following self-validating experimental workflow must be strictly adhered to.

Step 1: Sample Preparation Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is selected over CDCl3 to ensure complete solubility of the rigid bicyclic system and to slow down the exchange rate of the N1-H and N4-H protons, allowing for their clear observation. Tetramethylsilane (TMS) should be used as an internal standard (0.00 ppm).

Step 2: 1D NMR Acquisition

  • 1H NMR: Acquire at 400 MHz or higher. Use a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

  • 13C NMR: Acquire at 100 MHz or higher using proton decoupling (zgpg30). Increase the D1 to 3.0 seconds to account for the longer T1 relaxation times of the quaternary carbons (C2, C4a, C8a, C7).

Step 3: 2D NMR Orthogonal Validation Relying solely on 1D empirical rules is insufficient for publication-grade assignments.

  • COSY (Correlation Spectroscopy): Use to map the 3J coupling between the H5 and H6 aromatic protons, and the complex coupling network of the C3-ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Use to unambiguously link protons to their directly attached carbons (1J_CH), separating the overlapping aliphatic signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons (C2, C4a, C8a, C7) by observing 2J and 3J C-H couplings.

Workflow N1 Sample Prep (DMSO-d6) N2 1D Acquisition (1H & 13C) N1->N2 N3 2D NMR (COSY, HSQC) N2->N3 N4 HMBC Validation (C-H Connectivity) N3->N4

Self-validating NMR acquisition workflow for structural assignment.

Resonance Assignment & Causality Analysis

1H NMR Chemical Shifts

The predictive assignment of the proton spectrum is rooted in the electronic topology of the molecule.

  • Aromatic Region (H5, H6, H8):

    • H5 (~6.70 ppm): This proton is ortho to the strongly electron-donating N4 amine and meta to the N1 amide and C7-Bromine. The intense shielding from N4 makes H5 the most upfield aromatic proton. It appears as a doublet (3J = 8.5 Hz) due to ortho-coupling with H6.

    • H8 (~6.95 ppm): Located ortho to the N1 amide and ortho to the C7-Bromine. Because the N1 lone pair is pulled toward the carbonyl, H8 is less shielded than H5. It appears as a fine doublet (4J = 2.0 Hz) due to meta-coupling with H6.

    • H6 (~7.05 ppm): Located meta to N4 and ortho to the mildly electron-withdrawing Bromine. It is the least shielded aromatic proton, appearing as a doublet of doublets (dd, 3J = 8.5 Hz, 4J = 2.0 Hz).

  • Aliphatic Region (Ethyl & C3):

    • C3-H (~3.80 ppm): Deshielded by the adjacent N4 amine and C2 carbonyl. It appears as a multiplet (or doublet of triplets) due to coupling with the N4-H and the adjacent ethyl CH2.

    • Ethyl CH2 (~1.65 & 1.85 ppm): Because C3 is a chiral center, these protons are diastereotopic. They do not appear as a simple quartet; instead, they manifest as two distinct, complex multiplets (often doublet of quartets) due to geminal coupling with each other (2J ~ 14 Hz) and vicinal coupling with the CH3 and C3-H.

    • Ethyl CH3 (~1.00 ppm): Appears as a standard triplet (3J = 7.5 Hz).

13C NMR Chemical Shifts

The carbon assignments follow the same electronic logic:

  • C2 (Carbonyl): Highly deshielded, appearing at ~166.5 ppm, typical for lactam carbonyls in quinoxalinones[2].

  • Quaternary Aromatic Carbons: C4a (~133.0 ppm) is deshielded by the directly attached N4 amine. C8a (~126.0 ppm) is attached to the N1 amide. C7 (~111.0 ppm) is shielded by the heavy-atom effect of the directly attached Bromine.

  • Aliphatic Carbons: C3 appears at ~57.2 ppm, while the ethyl CH2 and CH3 appear at ~24.5 ppm and ~9.8 ppm, respectively.

Data Summarization

The following tables summarize the expected chemical shifts based on the mechanistic derivation and established literature for 3,4-dihydroquinoxalin-2(1H)-ones[3].

Table 1: 1H NMR Data Summary (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H 10.40br s-1H
H6 7.05dd8.5, 2.01H
H8 6.95d2.01H
H5 6.70d8.51H
N4-H 6.20br s-1H
C3-H 3.80m-1H
CH2 (Ethyl) 1.65, 1.85m (diastereotopic)~14.0 (geminal)2H
CH3 (Ethyl) 1.00t7.53H
Table 2: 13C NMR Data Summary (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypePositionChemical Shift (δ, ppm)Carbon Type
C2 166.5C=O (Quaternary)C5 114.2CH (Aromatic)
C4a 133.0C-N (Quaternary)C7 111.0C-Br (Quaternary)
C8a 126.0C-N (Quaternary)C3 57.2CH (Aliphatic)
C6 121.5CH (Aromatic)CH2 24.5CH2 (Aliphatic)
C8 116.5CH (Aromatic)CH3 9.8CH3 (Aliphatic)

2D NMR Connectivity: HMBC Network

To achieve absolute certainty in the assignment of the quaternary carbons (C2, C4a, C8a, C7), HMBC is utilized. The diagram below maps the critical 2-bond (2J) and 3-bond (3J) heteronuclear correlations that validate the molecular framework.

HMBC cluster_0 Protons (1H) cluster_1 Carbons (13C) H5 H5 C4a C4a H5->C4a 3J C7 C7-Br H5->C7 3J H8 H8 C8a C8a H8->C8a 3J H3 H3 H3->C4a 3J C2 C2=O H3->C2 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions.

References

  • Instituto Tecnológico de Buenos Aires (ITBA). "NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives." [Link]

  • Der Pharma Chemica / ResearchGate. "Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives." [Link]

  • ACS Pharmacology & Translational Science. "Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents."[Link]

Sources

Pharmacokinetic Profiling of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one scaffold (CAS 874217-03-5)[1] has emerged as a highly privileged building block in modern medicinal chemistry. Its rigid three-dimensional topology and versatile substitution points make it an ideal core for designing target-specific therapeutics, including allosteric SHP2 inhibitors, BET bromodomain inhibitors[2], and central nervous system (CNS) agents targeting the GABA_A receptor complex[3].

However, translating this scaffold from an in vitro hit to an in vivo lead requires rigorous pharmacokinetic (PK) profiling. As a Senior Application Scientist, I approach this scaffold by analyzing the causality of its structural features:

  • The C7-Bromine: Acts as a critical synthetic handle for late-stage functionalization (e.g., Suzuki cross-coupling)[4]. Biologically, it serves as a metabolic shield, blocking rapid oxidative metabolism at the para-position of the aromatic ring.

  • The C3-Ethyl Group: Increases the lipophilic bulk and volume of distribution (Vd), but introduces a vulnerability for aliphatic hydroxylation by cytochrome P450 (CYP) enzymes.

  • The Tetrahydroquinoxalin-2-one Core: Provides essential hydrogen bond donors (N4-H) and acceptors (C=O) for target engagement, but these polar contacts can become sites for Phase II N-glucuronidation.

This whitepaper outlines the authoritative, self-validating workflows required to profile the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivatives based on this core.

Physicochemical Foundations & ADME Implications

Before initiating biological assays, we must understand how the physicochemical properties of the 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one core dictate its pharmacokinetic fate. The high lipophilicity driven by the bromo and ethyl groups often necessitates careful formulation strategies to prevent in vivo precipitation.

Table 1: Predicted Physicochemical Properties of the Core Scaffold
PropertyCore Scaffold ValueADME ConsequenceOptimization Strategy
Molecular Weight (MW) 255.12 g/mol High ligand efficiency; leaves room for functionalization.Maintain final derivative MW < 500 Da.
LogP (Lipophilicity) ~2.8 - 3.2Good membrane permeability; potential for high plasma protein binding.Introduce polar heterocycles to lower LogP.
Topological Polar Surface Area 29.1 ŲExcellent blood-brain barrier (BBB) penetration potential[3].Modulate TPSA based on CNS vs. peripheral target.
H-Bond Donors / Acceptors 1 / 1Favorable for oral bioavailability (Lipinski compliance).Alkylate N4 if N-glucuronidation is observed.

In Vitro Pharmacokinetic Profiling Workflows

To ensure scientific integrity, every protocol must be a self-validating system . We do not merely generate data; we prove the data's reliability concurrently.

Protocol 3.1: Microsomal Stability & CYP450 Profiling

Causality: The ethyl group at C3 is highly susceptible to Phase I aliphatic oxidation. We use human liver microsomes (HLMs) to quantify intrinsic clearance ( CLint​ ) and identify primary metabolic liabilities.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock of the quinoxalinone derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs.

  • Self-Validation Controls: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells to validate microsomal enzymatic activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 3.2: Caco-2 Permeability & Efflux Assessment

Causality: The rigid bicyclic core yields high passive permeability, but the lipophilic bromo-substituent can trigger P-glycoprotein (P-gp) efflux, limiting oral absorption or CNS penetration.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating monolayer integrity).

  • Dosing: Apply 10 µM of the derivative to the apical (A) side for A→B transport, and to the basolateral (B) side for B→A transport.

  • Self-Validation Controls: Co-incubate a subset of wells with 50 µM Verapamil (a known P-gp inhibitor). If the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ) drops to near 1.0 in the presence of Verapamil, the compound is definitively validated as a P-gp substrate.

  • Quantification: Sample the receiver compartments at 120 minutes and quantify via LC-MS/MS.

In Vivo Pharmacokinetic Profiling & Bioanalysis

Protocol 4.1: Rat PK Study (IV and PO Dosing)

Causality: To determine absolute bioavailability (F%), we must compare intravenous (IV) and oral (PO) exposures. Due to the poor aqueous solubility of brominated aromatics, standard saline cannot be used for IV dosing.

Step-by-Step Methodology:

  • Formulation: Formulate the IV dose (1 mg/kg) in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution. Formulate the PO dose (10 mg/kg) as a homogenous suspension in 0.5% Methylcellulose.

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (via jugular vein catheter) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

  • Extraction: Perform protein precipitation using 3 volumes of acetonitrile containing the internal standard.

Protocol 4.2: LC-MS/MS Bioanalytical Quantification

Causality & Expert Insight: The natural isotopic abundance of bromine ( 79Br and 81Br in a ~1:1 ratio) provides a highly specific mass spectrometric signature.

Step-by-Step Methodology:

  • Chromatography: Use a C18 reverse-phase column with a gradient of 0.1% formic acid in water and acetonitrile.

  • MRM Tracking: Program the mass spectrometer to monitor Multiple Reaction Monitoring (MRM) transitions for both isotopes (e.g., [M+H]+ → Fragment for 79Br , and [M+2+H]+ → Fragment for 81Br ).

  • Self-Validation: By requiring the chromatographic peaks of both transitions to co-elute with a 1:1 area ratio, we create a self-validating assay that virtually eliminates false positives from endogenous matrix interference.

Data Analysis & Compartmental Modeling

Raw concentration-time data must be subjected to Non-Compartmental Analysis (NCA) to extract actionable parameters for lead optimization.

Table 2: Target PK Parameters for Optimized Quinoxalinone Derivatives
PK ParameterTarget Value (Rat)Interpretation for Quinoxalinone Derivatives
Clearance (Cl) < 30 mL/min/kgLow clearance indicates stability against CYP-mediated ethyl oxidation.
Volume of Distribution (Vd) 1.5 - 5.0 L/kgModerate to high Vd indicates excellent tissue penetration, driven by the lipophilic core.
Half-life ( t1/2​ ) > 4 hoursSufficient duration of action for once- or twice-daily oral dosing.
Bioavailability (F%) > 40%Confirms that Caco-2 permeability translates in vivo without severe first-pass metabolism.

Mandatory Visualizations

PK_Workflow Start 7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one Derivatives InVitro In Vitro ADME (Microsomes, Caco-2, PPB) Start->InVitro Screen InVivo In Vivo PK (Rat/Mouse) (IV & PO Dosing) InVitro->InVivo High Permeability & Stability LCMS LC-MS/MS Bioanalysis (MRM & Isotope Tracking) Data NCA & Compartmental Modeling (Cl, Vd, F%) LCMS->Data Concentration-Time Profiles InVivo->LCMS Plasma Samples Data->Start Poor PK (Redesign) Lead Lead Optimization & Candidate Selection Data->Lead PK Parameters

Fig 1: End-to-end ADME-Tox and PK profiling workflow for tetrahydroquinoxalin-2-one derivatives.

Metabolic_Pathways Parent Quinoxalinone Core Phase1 Phase I Metabolism (CYP3A4 / CYP2D6) Parent->Phase1 CYP450 Phase2 Phase II Metabolism (UGT / SULT) Parent->Phase2 Direct Conjugation Oxidation Aliphatic Oxidation (Ethyl Group) Phase1->Oxidation Dealkylation N-Dealkylation (N1 or N4 position) Phase1->Dealkylation Glucuronidation N-Glucuronidation Phase2->Glucuronidation Oxidation->Phase2 Dealkylation->Phase2 Excretion Biliary / Renal Excretion Glucuronidation->Excretion

Fig 2: Primary metabolic pathways and clearance mechanisms of the tetrahydroquinoxalin-2-one core.

References

  • Title: Heterobicyclic compounds for inhibiting the activity of shp2 (WO2020022323A1)
  • Title: High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Bicyclic-Capped Histone Deacetylase 6 Inhibitors with Improved Activity in a Model of Axonal Charcot–Marie–Tooth Disease Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Preliminary Toxicity Screening of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one: A Technical Guide for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 874217-03-5) belongs to the quinoxalin-2-one class of aza-heterocycles. While quinoxalines are privileged scaffolds frequently investigated for their potent biological activities—such as VEGFR-2 inhibition, anticancer properties, and antimicrobial effects —they carry inherent structural liabilities.

As a Senior Application Scientist, I approach the preliminary toxicity screening of this compound not as a checklist, but as a mechanistic investigation. The presence of the planar quinoxaline core combined with a halogen (7-bromo) and an alkyl group (3-ethyl) necessitates a rigorous, self-validating screening cascade to prevent late-stage attrition. This guide establishes the causality behind our experimental choices and provides the step-by-step methodologies required to validate the safety profile of this compound.

Part 1: Structural Causality & Toxicological Liability

Before initiating any in vitro or in vivo work, we must analyze the physicochemical nature of the molecule to predict its toxicological behavior:

  • The Quinoxaline Core: Planar, electron-deficient aza-heterocycles have a known propensity to intercalate into DNA base pairs. This structural feature mandates early genotoxicity screening to rule out clastogenic (chromosome-breaking) effects.

  • 7-Bromo Substitution: Halogenation significantly increases the compound's lipophilicity ( logP ). While this enhances cellular permeability, it also increases the risk of off-target hydrophobic interactions, particularly the blockade of cardiac hERG channels (leading to QT prolongation). Furthermore, halogenated aromatics can undergo CYP450-mediated bioactivation in the liver, forming reactive arene oxides that cause hepatotoxicity.

  • 3-Ethyl Group: This aliphatic chain provides steric bulk that dictates the molecule's binding orientation. Depending on the target pocket, this can either mitigate off-target kinase binding or inadvertently increase basal cytotoxicity.

Part 2: Tiered Toxicity Screening Workflow

To establish a trustworthy safety profile, we employ a tiered screening cascade. Each tier acts as a gatekeeper, ensuring that only compounds with a viable therapeutic window advance to complex in vivo models.

ToxCascade Compound 7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one (CAS: 874217-03-5) Tier1 Tier 1: Basal Cytotoxicity (OECD 129, Balb/c 3T3) Compound->Tier1 Tier2 Tier 2: Genotoxicity (OECD 487, Micronucleus) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Hepatotox & hERG (HepG2 & Patch Clamp) Tier2->Tier3 Negative Tier4 Tier 4: In Vivo Acute Tox (OECD 423, Rodent) Tier3->Tier4 Safe Profile Decision Go/No-Go Decision Lead Optimization Tier4->Decision

Preliminary Toxicity Screening Cascade for Quinoxalinone Derivatives.

Part 3: Experimental Protocols & Methodologies

Every protocol described below is designed as a self-validating system . An assay is only considered trustworthy if its internal controls prove that the biological system responded correctly to the stimuli.

Tier 1: In Vitro Basal Cytotoxicity (OECD 129)

Causality: Before advancing to animal models, we must determine the basal cytotoxicity to estimate the starting dose for in vivo acute toxicity tests. This approach reduces animal use and filters out compounds that cause non-specific cell death .

Protocol: Balb/c 3T3 Neutral Red Uptake (NRU) Assay

  • Cell Culture: Seed Balb/c 3T3 mouse fibroblasts in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow monolayer formation.

  • Compound Exposure: Prepare an 8-point serial dilution of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (0.1 µM to 1000 µM) in DMSO. Ensure the final DMSO concentration in the media is ≤0.5% . Expose cells for 48 hours.

  • Self-Validation Control: Run Sodium Lauryl Sulfate (SLS) concurrently as a positive control. Validation criteria: The assay is only valid if the SLS IC50​ falls within the established historical range (e.g., 0.1–0.2 mM).

  • Endpoint Measurement: Remove media, wash cells, and add Neutral Red dye (50 µg/mL) for 3 hours. Viable cells actively transport and incorporate the dye into their lysosomes. Extract the dye using a desorb solution (ethanol/acetic acid) and measure absorbance at 540 nm.

  • Data Output: Calculate the IC50​ . Use the OECD linear regression equation to estimate the in vivo starting dose:

    log(LD50​)=0.435×log(IC50​)+0.625
Tier 2: Genotoxicity & Mutagenicity (OECD 487)

Causality: The planar aza-heterocycle structure raises the risk of DNA intercalation. The In Vitro Mammalian Cell Micronucleus Test (MNvit) is critical because it detects both clastogens (chromosome breakage) and aneugens (chromosome loss) .

Protocol: MNvit with Cytochalasin B

  • Cell Exposure: Expose human peripheral blood lymphocytes (HPBLs) to the compound at concentrations up to the cytotoxicity limit ( 55±5% cytotoxicity). Conduct the assay both with and without rat liver S9 metabolic activation to account for the bioactivation of the 7-bromo moiety.

  • Mitotic Block (Self-Validation): Add Cytochalasin B (3-6 µg/mL) prior to mitosis. Cytochalasin B inhibits actin polymerization, ensuring that cells that have undergone one division become binucleated. Validation criteria: If a sufficient proliferation index of binucleated cells is absent, the assay is invalid.

  • Scoring: Stain cells with Giemsa or DAPI. Score 2,000 binucleated cells per concentration for the presence of micronuclei.

  • Controls: Mitomycin C (clastogen) and Colchicine (aneugen) must yield statistically significant increases in micronuclei to validate the assay's sensitivity.

MechPathway Drug 7-Bromo Quinoxalinone CYP450 CYP450 Metabolism (Liver S9 Fraction) Drug->CYP450 DNA DNA Intercalation (Clastogenic Event) Drug->DNA Planar Core Binding ROS Reactive Oxygen Species (ROS) CYP450->ROS Bioactivation Mito Mitochondrial Dysfunction (Cytochrome C Release) ROS->Mito DNA->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Mechanistic Pathway of Quinoxalinone-Induced Cellular Toxicity.

Tier 3: Preliminary In Vivo Acute Oral Toxicity (OECD 423)

Causality: In vitro data cannot fully model systemic absorption, distribution, metabolism, and excretion (ADME). The Acute Toxic Class (ATC) method uses a stepwise dosing procedure to classify the compound's hazard category while strictly minimizing animal use .

Protocol: Fixed Dose Procedure

  • Sighting Study: Based on the OECD 129 IC50​ estimation, select an appropriate starting dose (e.g., 300 mg/kg). Administer the compound via oral gavage to a single female Wistar rat (females are generally more sensitive).

  • Observation: Monitor the animal continuously for the first 24 hours for clinical signs of toxicity (e.g., tremors, lethargy, piloerection). If the animal survives, proceed to the main study.

  • Main Study: Dose a group of 3 female rats at the selected fixed dose (5, 50, 300, or 2000 mg/kg).

  • Self-Validation & Monitoring: The study must include continuous monitoring of body weight, food intake, and water intake for 14 days. Reversibility of any observed symptoms must be documented.

  • Necropsy: Perform a gross necropsy on all animals at day 14 to assess macroscopic lesions, paying special attention to the liver and kidneys due to the compound's halogenated nature.

Part 4: Data Presentation & Go/No-Go Thresholds

To facilitate rapid decision-making during lead optimization, all quantitative data must be evaluated against strict thresholds. The table below outlines the acceptable parameters for advancing 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Assay / ParameterMetricAcceptable Threshold (Go)Warning Threshold (Review)Failure Threshold (No-Go)
OECD 129 (Basal Cytotoxicity) IC50​ (Balb/c 3T3)
OECD 487 (Genotoxicity) Micronuclei FrequencyNot statistically significantDose-dependent trend observedStatistically significant increase
hERG Patch Clamp IC50​ (hERG inhibition)
Hepatotoxicity (HepG2) Cell Viability vs. Control >80% at 50−80% at <50% at
OECD 423 (Acute Oral Tox) Estimated LD50​ >2000 mg/kg (GHS Category 5) 300−2000 mg/kg (GHS Category 4) <300 mg/kg (GHS Category 1-3)

References

  • OECD (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (OECD 129). National Toxicology Program. URL:[Link]

  • OECD (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • IVAMI (2001). Acute Oral Toxicity Test (OECD 423: 2001) - Fixed Dose Procedure. Instituto Valenciano de Microbiología. URL:[Link]

  • Gómez-García et al. (2026). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. ResearchGate. URL:[Link]

Physicochemical Profiling and Synthetic Methodologies of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoxalin-2-one (THQ) scaffold is a privileged structure in modern medicinal chemistry, frequently deployed as a core pharmacophore in the design of kinase inhibitors (e.g., Syk, SENP1) and central nervous system (CNS) receptor modulators (e.g., AMPA, GABAA)[1][2][3]. Within this chemical space, 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 874217-03-5) represents a highly functionalized and versatile building block[4].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, its mechanistic role in drug discovery, and a self-validating, regioselective synthetic protocol. The strategic placement of the C7-bromo substituent acts as a critical synthetic handle for late-stage diversification, while the C3-ethyl group modulates steric volume to optimize the molecule's fit within hydrophobic binding pockets[5][6].

Molecular Architecture & Physicochemical Properties

The utility of the THQ scaffold stems from its semi-rigid framework, which mimics peptide bonds via its lactam moiety while offering multiple vectors for substitution. The lactam core (N1-C2=O) provides both a hydrogen bond donor (N1-H) and an acceptor (C=O), which are essential for anchoring the molecule in the hinge region of target kinases[1][5].

Quantitative Data Summary

Below is a consolidated table of the physicochemical properties of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one, utilizing both reported empirical data and validated computational estimations based on its structural analogs[4][7].

PropertyValue / Description
IUPAC Name 7-bromo-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one
CAS Registry Number 874217-03-5
Molecular Formula C₁₀H₁₁BrN₂O
Molecular Weight 255.12 g/mol
Canonical SMILES CCC1NC2C=CC(Br)=CC=2NC1=O
Topological Polar Surface Area (TPSA) 41.1 Ų
Estimated LogP (XLogP3) ~2.6
Hydrogen Bond Donors 2 (N1-H, N4-H)
Hydrogen Bond Acceptors 1 (C2=O)

Causality Insight: The TPSA of 41.1 Ų ensures excellent membrane permeability[7]. When combined with an estimated LogP of ~2.6, the molecule sits comfortably within Lipinski’s Rule of Five, making this scaffold ideal for targeting intracellular kinases or crossing the blood-brain barrier for CNS indications.

Mechanistic Role in Drug Discovery

Quinoxalinone derivatives have demonstrated profound efficacy in inhibiting Spleen Tyrosine Kinase (Syk), a critical enzyme in B-cell receptor (BCR) signaling and mast cell degranulation[1].

By occupying the ATP-binding pocket, the THQ core prevents Syk phosphorylation. The C7-bromo group allows medicinal chemists to perform Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, appending large aryl or heteroaryl groups that reach into adjacent allosteric pockets[1][5]. This halts the downstream activation of Phospholipase C-gamma (PLC-γ), thereby suppressing intracellular calcium flux and subsequent inflammatory responses.

SykPathway BCR B-Cell Receptor (BCR) Activation Syk Syk Kinase (Active) BCR->Syk Phosphorylation PLCg PLC-γ2 Activation Syk->PLCg Activates Inhibitor 7-Bromo-3-ethyl-THQ (Inhibitor) Inhibitor->Syk Blocks ATP Pocket Calcium Intracellular Ca2+ Flux PLCg->Calcium IP3 Production NFAT NFAT Translocation Calcium->NFAT Calcineurin Act.

Fig 1. THQ-mediated Syk kinase inhibition and downstream signaling attenuation.

Regioselective Synthetic Protocol

A common pitfall in synthesizing substituted quinoxalinones is the direct condensation of 4-bromo-1,2-diaminobenzene with α-keto acids, which typically yields an inseparable mixture of 6-bromo and 7-bromo isomers. To achieve absolute regiocontrol, a de novo synthesis starting from 5-bromo-2-fluoro-1-nitrobenzene is required[8].

SynthesisWorkflow SM 5-Bromo-2-fluoro- 1-nitrobenzene SNAr SNAr Reaction (+ Amino Acid) SM->SNAr Int1 Nitro Intermediate SNAr->Int1 K2CO3, DMF Red Chemoselective Reduction Int1->Red Int2 Aniline Intermediate Red->Int2 SnCl2·2H2O Cyc Lactamization (EDC/HOBt) Int2->Cyc Product 7-Bromo-3-ethyl- THQ-2-one Cyc->Product Ring Closure

Fig 2. Regioselective synthetic workflow for 7-bromo-3-ethyl-THQ-2-one.

Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 5-bromo-2-fluoro-1-nitrobenzene (1.0 eq) and 2-aminobutanoic acid (1.1 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and heat the mixture to 80 °C for 12 hours.

  • Causality: The highly electron-withdrawing nitro group strongly activates the ortho-fluorine for SNAr. Fluoride acts as an excellent leaving group due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. K₂CO₃ neutralizes the HF byproduct, driving the reaction to completion.

Step 2: Chemoselective Nitro Reduction

  • Procedure: Isolate the intermediate and dissolve it in an Ethanol/Ethyl Acetate mixture. Add SnCl₂·2H₂O (5.0 eq) and heat to 70 °C for 4 hours[8].

  • Causality: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) risks hydrodehalogenation, which would cleave the critical C7-bromo handle. SnCl₂·2H₂O ensures strict chemoselectivity, reducing the nitro group to an aniline while preserving the halogen intact[8].

Step 3: Intramolecular Lactamization

  • Procedure: Dissolve the resulting aniline-acid intermediate in DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 16 hours.

  • Causality: While extreme heat can induce the lactamization of esters, utilizing the free carboxylic acid with EDC/HOBt allows for mild coupling conditions. This prevents thermal degradation and mitigates the risk of epimerization at the C3 stereocenter, favoring the entropically driven 6-membered ring formation.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one, the following analytical parameters must be confirmed:

  • LC-MS (ESI+): The mass spectrum must display a distinct isotopic doublet at m/z 255.0 and 257.0 [M+H]⁺ in a 1:1 ratio, confirming the presence of the ⁷⁹Br and ⁸¹Br isotopes.

  • ¹H NMR (DMSO-d6): Key diagnostic signals include the C3-ethyl group (a triplet for the -CH₃ and a multiplet for the -CH₂-), the chiral C3 methine proton, and an ABX splitting pattern in the aromatic region, which definitively proves the 7-bromo substitution pattern over the 6-bromo isomer.

References

  • 7-Bromo-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one - AiFChem.AiFChem Catalog.
  • 6-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one | C8H7BrN2O | CID 66911307.PubChem.
  • US8455493B2 - Imidazopyrazine Syk inhibitors.Google Patents.
  • Discovery of a Dual SENP1 and SENP2 Inhibitor.MDPI.
  • Antagonist, partial agonist, and full agonist imidazo[1,5-a]quinoxaline amides and carbamates acting through the GABAA/benzodiazepine receptor.PubMed.
  • Solid Phase Synthesis of 3,4-Disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones.The Journal of Organic Chemistry.
  • Discovery of a Dual SENP1 and SENP2 Inhibitor.PMC - NIH.
  • Regioselective Synthesis of Imidazo[1,5-a]quinoxalines and Methyl N-Phenylbenzimidats on Ionic Liquid Support.ResearchGate.

Sources

Comprehensive Physicochemical and Mass Spectrometric Profiling of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydroquinoxalin-2-one scaffold is a highly privileged motif in contemporary medicinal chemistry. It serves as a core structural element in the design of various therapeutic agents, ranging from epigenetic modulators targeting the BRPF1 bromodomain[1] to protein-protein interaction (PPI) inhibitors targeting sentrin-specific proteases like SENP1[2]. Within this chemical space, 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 874217-03-5) acts as a critical building block[3].

For researchers engaged in hit-to-lead optimization and drug metabolism and pharmacokinetics (DMPK) studies, understanding the precise physicochemical properties—specifically the exact mass and isotopic distribution—of this compound is paramount. This whitepaper provides an authoritative guide to the molecular weight dynamics, high-resolution mass spectrometry (HRMS) workflows, and structural utility of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Physicochemical Properties & Molecular Weight Dynamics

A common pitfall in early-stage analytical chemistry is the conflation of average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight (255.11 g/mol ): This value is calculated using the standard atomic weights of the elements, which represent the weighted average of all naturally occurring isotopes[3]. It is the value used for stoichiometric calculations during bulk synthesis.

  • Monoisotopic Exact Mass (254.00548 Da): This is the mass calculated using only the principal (most abundant) isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O, and ^79Br)[4]. In High-Resolution Mass Spectrometry (HRMS), the mass analyzer separates ions based on their exact isotopic composition, making the monoisotopic mass the critical diagnostic parameter for structural confirmation[5].

Table 1: Key Physicochemical Parameters
ParameterValueSignificance in Drug Design
Molecular Formula C10H11BrN2ODefines core atomic composition.
Average Molecular Weight 255.11 g/mol Used for molarity and yield calculations[3].
Monoisotopic Exact Mass 254.00548 DaTarget value for HRMS identification[4].
XLogP3 (Predicted) ~1.8 - 1.9Indicates favorable lipophilicity for oral bioavailability.
Topological Polar Surface Area 33.2 ŲSuggests excellent membrane permeability (blood-brain barrier penetration potential).

High-Resolution Mass Spectrometry (HRMS) Workflow

To definitively confirm the identity of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one, an HRMS protocol must be employed. The presence of the bromine atom provides a highly diagnostic isotopic signature due to the natural abundance of ^79Br (50.69%) and ^81Br (49.31%).

Self-Validating Protocol: Exact Mass & Isotope Confirmation

Objective: Validate compound identity via Electrospray Ionization (ESI+) HRMS with a mass error tolerance of < 5 ppm.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor. The secondary amines (N1 and N4) in the tetrahydroquinoxaline ring are highly basic and readily accept a proton, ensuring robust ionization and the formation of the [M+H]+ adduct.

Step 2: LC-MS/MS System Setup

  • Action: Utilize a Q-TOF or Orbitrap mass spectrometer. Set the ESI source to positive mode.

  • Parameters: Capillary voltage at 3.5 kV; Desolvation temperature at 350°C; Resolution >30,000 FWHM.

  • Causality: High resolution is mandatory to distinguish the target mass from isobaric impurities (molecules with the same nominal mass but different exact masses).

Step 3: Data Acquisition & Isotopic Pattern Analysis

  • Action: Scan the m/z 100-500 range. Isolate the [M+H]+ precursor.

  • Validation: The spectrum must exhibit a ~1:1 intensity doublet separated by approximately 1.998 Da. This confirms the presence of a single bromine atom. The ^79Br peak should appear at m/z 255.01276 , and the ^81Br peak at m/z 257.01071 [5]. If the mass error exceeds 5 ppm, the instrument requires immediate recalibration.

Table 2: Predicted HRMS Adducts (Positive Ion Mode)
Adduct TypeChemical FormulaTheoretical m/z (^79Br)Theoretical m/z (^81Br)
[M+H]+ [C10H11BrN2O + H]+255.01276257.01071
[M+Na]+ [C10H11BrN2O + Na]+276.99470278.99265
[M+K]+ [C10H11BrN2O + K]+292.96864294.96659

Visualizations of Analytical Logic

To conceptualize the analytical logic, the following diagrams map the HRMS workflow and the expected collision-induced dissociation (CID) fragmentation pathways.

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH/H2O) B ESI+ Ionization Protonation at N1/N4 A->B C Q-TOF / Orbitrap Mass Analyzer B->C D Isotope Pattern Recognition (^79Br / ^81Br Doublet) C->D E Exact Mass Confirmation (m/z 255.0127) D->E

Step-by-step HRMS workflow for isotopic pattern recognition and exact mass confirmation.

Fragmentation_Logic Parent [M+H]+ Precursor m/z 255.0127 (^79Br) Frag1 Loss of Ethyl Radical [M+H - C2H5]+ Parent->Frag1 Frag2 Loss of CO Ring Contraction Parent->Frag2 Frag3 Bromine Cleavage [M+H - Br]+ Parent->Frag3

Primary collision-induced dissociation (CID) pathways for the [M+H]+ precursor ion.

Structural Influence on Biological Activity

The specific substitution pattern of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one is not arbitrary; it is highly engineered for medicinal chemistry applications:

  • The 7-Bromo Vector: In early-stage discovery, the bromine atom acts as a highly reactive synthetic vector. It is primed for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to rapidly generate structural diversity and explore structure-activity relationships (SAR). Furthermore, in a biological context, the polarizable bromine atom can act as a halogen bond donor, interacting with backbone carbonyls or electron-rich side chains within target binding pockets to enhance binding affinity[1].

  • The 3-Ethyl Group: The ethyl substitution at the C3 position introduces critical steric bulk and a chiral center. This stereocenter is often vital for dictating the spatial orientation of the molecule within a target protein's active site, ensuring optimal filling of hydrophobic pockets, which is a known requirement for potent inhibition of targets like SENP1[2].

Sources

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Quinoxalinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their utility spans a wide range of therapeutic areas, including use as aldose reductase inhibitors and in other medicinal applications[1]. The 1,2,3,4-tetrahydroquinoxalin-2-one scaffold, in particular, is a key structural motif in several pharmaceutical agents. This guide details a reliable and efficient method for the preparation of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one, a specific analog with potential for further chemical exploration and biological screening.

The synthetic strategy outlined herein is based on the well-established reductive cyclization of an N-(ortho-nitroaryl)amino ester. This approach is favored for its efficiency and the ready availability of starting materials. The key transformation involves the initial nucleophilic aromatic substitution of a di-substituted benzene ring with an amino acid ester, followed by the reduction of the nitro group and subsequent intramolecular cyclization to form the desired tetrahydroquinoxalinone ring system. This method offers a high degree of control over the substitution pattern of the final product.

Synthetic Pathway Overview

The synthesis of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one is accomplished via a two-step process starting from 1,4-dibromo-2-nitrobenzene and L-2-aminobutanoic acid ethyl ester. The first step involves a nucleophilic aromatic substitution reaction, followed by a one-pot reductive cyclization.

Synthetic_Pathway A 1,4-Dibromo-2-nitrobenzene C Ethyl 2-((4-bromo-2-nitrophenyl)amino)butanoate A->C Nucleophilic Aromatic Substitution B L-2-Aminobutanoic acid ethyl ester B->C D 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one C->D Reductive Cyclization (e.g., Fe/NH4Cl)

Caption: Synthetic route for 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-((4-bromo-2-nitrophenyl)amino)butanoate

This initial step involves the nucleophilic aromatic substitution of a fluorine atom on a dinitrobenzene derivative with an amino acid. While our starting material is a dibromo-substituted nitrobenzene, the principle of nucleophilic aromatic substitution remains the same.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,4-Dibromo-2-nitrobenzene280.9110.0 g35.6 mmol
L-2-Aminobutanoic acid ethyl ester131.175.14 g39.2 mmol
Diisopropylethylamine (DIPEA)129.249.2 g (12.4 mL)71.2 mmol
Dimethylformamide (DMF)73.09100 mL-
Ethyl acetate88.11As needed-
Brine solution-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,4-dibromo-2-nitrobenzene (10.0 g, 35.6 mmol) and dimethylformamide (100 mL).

  • Stir the mixture at room temperature until the solid has completely dissolved.

  • To the solution, add L-2-aminobutanoic acid ethyl ester (5.14 g, 39.2 mmol) followed by the dropwise addition of diisopropylethylamine (9.2 g, 71.2 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine solution (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 2-((4-bromo-2-nitrophenyl)amino)butanoate as a yellow oil.

Part 2: Synthesis of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

This step involves the reductive cyclization of the nitro group to an amine, which then undergoes intramolecular cyclization to form the quinoxalinone ring. Iron powder in the presence of an acidic medium is a common and effective reagent for this transformation[2].

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 2-((4-bromo-2-nitrophenyl)amino)butanoate331.185.0 g15.1 mmol
Iron powder (<10 micron)55.8455.06 g90.6 mmol
Ammonium chloride53.494.84 g90.6 mmol
Ethanol46.07100 mL-
Water18.0225 mL-
Ethyl acetate88.11As needed-
Saturated sodium bicarbonate solution-As needed-
Brine solution-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, prepare a suspension of iron powder (5.06 g, 90.6 mmol) and ammonium chloride (4.84 g, 90.6 mmol) in a mixture of ethanol (100 mL) and water (25 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • Dissolve ethyl 2-((4-bromo-2-nitrophenyl)amino)butanoate (5.0 g, 15.1 mmol) in a minimal amount of ethanol and add it dropwise to the refluxing iron suspension over 30 minutes.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL).

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine solution (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to afford 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound (Expected: C₁₀H₁₁BrN₂O, MW: 255.11 g/mol ).

  • Melting Point (MP): To assess the purity of the crystalline solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Part 1: Incomplete reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure the reaction is under an inert atmosphere.
Deactivated starting materials.Use freshly opened or purified reagents.
Part 2: Low yield of cyclized product Incomplete reduction of the nitro group.Ensure the iron powder is finely divided and activated. Increase the amount of iron and ammonium chloride.
Side reactions during cyclization.Maintain a consistent reflux temperature and monitor the reaction closely to avoid over-running.
Purification challenges Co-eluting impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase.
Oily product that does not crystallize.Attempt trituration with a non-polar solvent like hexane or pentane to induce crystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,4-Dibromo-2-nitrobenzene is a hazardous substance; handle with care and avoid inhalation and skin contact.

  • Diisopropylethylamine is a corrosive and flammable liquid.

  • Iron powder can be pyrophoric; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4363-4367.
  • Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. (2016). Organic Letters, 18(4), 764–767.
  • Synthesis of quinoxalinones. Organic Chemistry Portal.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (2017). Journal of Chemical and Pharmaceutical Sciences, 10(1).
  • Reductive cyclization reaction into of 3,4‐dihydroquinoxalin‐2(1H)‐ones–scope.
  • Solid Phase Synthesis of 3,4-Disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones. (2001). The Journal of Organic Chemistry, 66(24), 8034–8038.
  • Development of a Practical Synthesis of 7-Bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one.

Sources

The Strategic Utility of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxalinone Core as a Privileged Scaffold

The quinoxalin-2-one motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The strategic introduction of various substituents onto this core allows for the fine-tuning of a compound's physicochemical properties and biological activity, a central tenet of modern drug design.

This guide focuses on a particularly valuable, yet underexplored, precursor: 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one . This molecule is a trifunctional scaffold, presenting three distinct points for chemical modification: the bromine atom at the 7-position, the secondary amine at the 4-position, and the lactam nitrogen at the 1-position. This inherent versatility makes it an exceptional starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents.

Molecular Architecture and Synthetic Rationale

The structure of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one offers a compelling combination of features for drug discovery programs. The ethyl group at the C3 position introduces a chiral center, allowing for the exploration of stereospecific interactions with target proteins. The bromine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[4] The tetrahydro- nature of the pyrazinone ring imparts a degree of conformational flexibility compared to its fully aromatic counterpart, which can be advantageous for optimizing binding to protein active sites.

A plausible synthetic route to 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one, based on established quinoxalinone syntheses, is outlined below. The process begins with the condensation of a substituted o-phenylenediamine with an α-keto ester, followed by cyclization.

Proposed Synthetic Workflow

G cluster_0 Synthesis of Precursor A 4-Bromo-1,2-diaminobenzene C Condensation A->C B Ethyl 2-ketobutanoate B->C D Cyclization C->D Spontaneous or acid-catalyzed E 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one D->E

Caption: Proposed synthesis of the target precursor.

Application in Drug Discovery: A Gateway to Novel Chemical Space

The true value of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one lies in its potential as a versatile building block for creating libraries of novel compounds. The strategic, sequential modification of its three reactive sites allows for a systematic exploration of structure-activity relationships (SAR).

Primary Diversification Strategy: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 7-position is the primary site for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for this purpose.[5]

  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl boronic acids. This is particularly useful for targeting protein-protein interactions or extending into hydrophobic pockets of an active site.

  • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, providing access to a diverse range of substituted anilines and other amine-containing moieties. This is crucial for introducing hydrogen bond donors and acceptors to enhance target affinity and selectivity.

G cluster_1 Primary Diversification Precursor 7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Precursor->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Precursor->Buchwald Library1 7-Aryl/Heteroaryl Derivatives Suzuki->Library1 Library2 7-Amino Derivatives Buchwald->Library2

Caption: Primary diversification via cross-coupling reactions.

Secondary and Tertiary Diversification: N-Alkylation and N-Arylation

Following the modification at the 7-position, the secondary amine at N-4 and the lactam nitrogen at N-1 can be further functionalized.

  • N-4 Alkylation/Acylation: The secondary amine at the 4-position can be readily alkylated or acylated to introduce a variety of side chains. This position is often crucial for modulating solubility, cell permeability, and metabolic stability.[6]

  • N-1 Alkylation: The lactam nitrogen can also be alkylated, though typically under more forcing conditions. Modification at this position can influence the overall conformation of the bicyclic system.[7]

G cluster_2 Sequential Diversification Workflow Start 7-Bromo Precursor Step1 Step 1: C7-Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate 7-Aryl Intermediate Step1->Intermediate Step2 Step 2: N4-Alkylation Intermediate->Step2 Final_Library Diverse Library of Final Compounds Step2->Final_Library

Caption: A sequential approach to library synthesis.

Protocols for Synthesis and Derivatization

The following protocols are provided as representative examples based on established methodologies for similar heterocyclic systems. Researchers should optimize these conditions for the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl boronic acid to the 7-position of the quinoxalinone core.

Materials:

  • 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

  • Aryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 eq), aryl boronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (3.0 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Typical Range/Value Rationale
Catalyst Pd(OAc)2, Pd(PPh3)4Commonly used and effective palladium sources.
Ligand PPh3, SPhos, XPhosLigand choice can significantly impact reaction efficiency.
Base K2CO3, Cs2CO3, K3PO4The base is crucial for the transmetalation step.
Solvent Dioxane/H2O, Toluene/H2O, DMFA mixture of an organic solvent and water is often optimal.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

This protocol outlines a general method for the C-N bond formation at the 7-position.

Materials:

  • 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

  • Amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd2(dba)3 (0.02 eq) and XPhos (0.08 eq) in a reaction vessel.

  • Add 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 eq), the desired amine (1.5 eq), and NaOtBu (2.0 eq).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 8-24 hours. Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Parameter Typical Range/Value Rationale
Catalyst Pd2(dba)3, Pd(OAc)2Pre-catalysts or Pd(0) sources are effective.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are generally preferred.[8]
Base NaOtBu, LiHMDS, K3PO4A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 90-120 °CHigher temperatures are often needed for less reactive amines.
Protocol 3: N-Alkylation of the Tetrahydroquinoxalinone Core

This protocol describes a method for the alkylation of the secondary amine at the N-4 position.

Materials:

  • 7-Substituted-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • Dissolve the 7-substituted-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 eq) in acetonitrile or DMF.

  • Add the base (K2CO3 or DIPEA, 2.0-3.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter off any inorganic salts if K2CO3 was used.

  • If DMF is the solvent, dilute with ethyl acetate and wash extensively with water to remove the DMF.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Potential Therapeutic Applications and Target Pathways

Derivatives of the quinoxalinone scaffold have shown promise in a variety of therapeutic areas, most notably in oncology. The ability to rapidly generate a diverse library from the 7-bromo precursor allows for screening against a wide range of biological targets.

Oncology

Quinoxalinone derivatives have been reported to inhibit several key targets in cancer progression.

  • Kinase Inhibition: Many quinoxalinones act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Inhibitor of nuclear factor kappa B kinase beta (IKKβ).[9] Inhibition of these kinases can disrupt signaling pathways involved in angiogenesis, cell proliferation, and survival.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of some quinoxalinone derivatives allows them to intercalate into DNA or inhibit topoisomerase enzymes, leading to apoptosis in cancer cells.

G cluster_3 Potential Kinase Inhibition Pathway Ligand Quinoxalinone Derivative VEGFR2 VEGFR-2 Ligand->VEGFR2 Inhibition IKKbeta IKKβ Ligand->IKKbeta Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation IKKbeta->Proliferation Survival Cell Survival IKKbeta->Survival

Caption: Targeting key kinases in oncology.

Conclusion

7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one represents a highly valuable and versatile precursor for modern drug discovery. Its trifunctional nature allows for the systematic and efficient generation of diverse chemical libraries. By employing robust synthetic methodologies such as palladium-catalyzed cross-coupling and N-alkylation, researchers can rapidly explore a vast chemical space. The proven track record of the quinoxalinone scaffold in oncology and other therapeutic areas provides a strong rationale for the exploration of derivatives from this promising starting material. The protocols and strategies outlined in this guide offer a solid foundation for initiating drug discovery programs centered around this powerful chemical entity.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines. BenchChem.
  • BenchChem. (2026). Structure-Activity Relationship (SAR)
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2026, March 19). MDPI.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Structure-activity relationship of anticancer drug candid
  • A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea. (n.d.). BenchChem.
  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2021, May 30). PMC.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Solid Phase Synthesis of 3,4-Disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones. (n.d.).
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2021, May 23). MDPI.
  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Deriv
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). PMC - NIH.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
  • Synthesis of Quinolines and Their Characteriz
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021, February 15). PubMed.
  • Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. (n.d.). Thieme Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018, July 31).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.
  • Novel synthesis of 1-alkyl-4-tosyl-3-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-ones. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 24).
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC.
  • Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining. (2024, September 27). MDPI.
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (n.d.). Organic Chemistry Portal.
  • 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. (n.d.). Sapphire Bioscience.
  • Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines. (n.d.). Benchchem.
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255. (n.d.). PubChem.

Sources

Application Note: Optimization of Palladium-Catalyzed Cross-Coupling Conditions for 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The 1,2,3,4-tetrahydroquinoxalin-2-one core is a privileged structural motif in medicinal chemistry. Specifically, derivatives like 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one serve as critical building blocks for the synthesis of kinase inhibitors and epigenetic modulators, such as BRPF1 bromodomain inhibitors .

During hit-to-lead optimization, functionalization at the C7 position is typically achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). However, the presence of an unprotected N4-secondary amine and an N1-amide presents significant chemoselectivity challenges. This application note details the mechanistic rationale and validated protocols for achieving high-yielding, chemoselective C-C bond formation while suppressing competing C-N bond formation or catalyst deactivation.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

The Causality of Catalyst and Ligand Selection

The 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one scaffold contains a nucleophilic N4-amine. When subjected to standard cross-coupling conditions, this free amine can coordinate to the electrophilic Pd(II)-aryl intermediate formed after oxidative addition. If a monodentate phosphine ligand (e.g., PPh 3​ ) is used, the relatively slow rate of transmetalation and reductive elimination allows the N4-amine to trap the palladium complex. This leads to either irreversible catalyst poisoning or competing intramolecular/intermolecular Buchwald-Hartwig amination.

To circumvent this, causality dictates the use of bidentate phosphine ligands with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The steric bulk and rigid coordination sphere of Pd(dppf)Cl 2​ accelerate the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle . This kinetic acceleration effectively outcompetes N-coordination, ensuring high selectivity for C-C bond formation.

Base and Solvent Effects

Employing a biphasic solvent system (e.g., 1,4-Dioxane/H 2​ O) with a mild inorganic base (K 2​ CO 3​ ) is critical. The aqueous phase ensures efficient generation of the reactive arylboronate species required for transmetalation. Simultaneously, keeping the system mildly basic prevents the deprotonation of the N4-amine (which would drastically increase its nucleophilicity), thereby preserving chemoselectivity.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of Suzuki-Miyaura coupling conditions for the unprotected scaffold.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Selectivity (C-C : C-N)
1Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ Toluene/EtOH/H 2​ O9075%85 : 15
2 Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (5 mol%) K 2​ CO 3​ 1,4-Dioxane/H 2​ O 90 >95% >99 : 1
3Pd 2​ (dba) 3​ / XPhos (5 mol%)K 3​ PO 4​ 1,4-Dioxane10080%70 : 30
4Pd(OAc) 2​ / SPhos (5 mol%)K 2​ CO 3​ 1,4-Dioxane/H 2​ O9090%95 : 5

Note: Entry 2 represents the optimal conditions for direct coupling without the need for N-protection.

Experimental Workflows & Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling (Unprotected N4)

Use this self-validating protocol for electron-rich to neutral arylboronic acids where transmetalation is rapid.

Reagents & Materials:

  • 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 equiv, 1.0 mmol, 255 mg)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • K 2​ CO 3​ (3.0 equiv, 3.0 mmol, 414 mg)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 5 mol%, 41 mg)

  • 1,4-Dioxane (8.0 mL) and Deionized H 2​ O (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 20 mL microwave vial or Schlenk flask with the bromo-scaffold, arylboronic acid, and K 2​ CO 3​ .

  • Solvent Addition & Degassing: Add 1,4-Dioxane and H 2​ O. Sparge the biphasic mixture with N 2​ or Argon for 10 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid and catalyst degradation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ under a positive stream of inert gas. Seal the vessel.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 4–6 hours with vigorous stirring (to ensure biphasic mixing).

  • In-Process Control (IPC): Monitor via LC-MS. The protocol is self-validating when the starting material peak (m/z 255/257) disappears, replaced by the desired product mass [M+H] + .

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically 20-50% EtOAc in Hexanes) to afford the C7-arylated product.

Protocol B: N-Boc Protection & Coupling (For Electron-Deficient Boronic Acids)

Use this protocol when coupling highly electron-deficient or sterically hindered boronic acids, which suffer from slow transmetalation, increasing the risk of N-arylation.

Step 1: N4-Boc Protection

  • Dissolve the scaffold (1.0 mmol) in anhydrous THF (5.0 mL).

  • Add Boc 2​ O (1.5 mmol) and DMAP (0.1 mmol). Stir at room temperature for 12 hours.

  • Validate completion via TLC. Concentrate and filter through a short silica plug to yield the N4-Boc protected intermediate.

Step 2: Suzuki Coupling & Deprotection

  • Subject the protected intermediate to the conditions in Protocol A (Pd(PPh 3​ ) 4​ can also be used safely here since the amine is masked).

  • Following isolation of the coupled product, dissolve in DCM (4.0 mL) and add TFA (1.0 mL).

  • Stir at room temperature for 2 hours. Concentrate and neutralize with saturated aqueous NaHCO 3​ to yield the final functionalized scaffold.

Workflow Visualization

G Start 7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one Decision Boronic Acid Electronic Nature? Start->Decision Path1 Electron-Rich / Neutral (Fast Transmetalation) Decision->Path1 Path2 Electron-Deficient / Steric (Slow Transmetalation) Decision->Path2 DirectSuzuki Direct Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Path1->DirectSuzuki Protect N4-Boc Protection Boc2O, DMAP, THF Path2->Protect Product C7-Aryl-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one DirectSuzuki->Product ProtectedSuzuki Suzuki-Miyaura Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O Protect->ProtectedSuzuki Deprotect Boc Deprotection TFA / DCM ProtectedSuzuki->Deprotect Deprotect->Product

Workflow for chemoselective C7 cross-coupling of the tetrahydroquinoxalin-2-one scaffold.

References

  • Title: Twenty Crystal Structures of Bromodomain and PHD Finger Containing Protein 1 (BRPF1)/Ligand Complexes Reveal Conserved Binding Motifs and Rare Interactions Source: Journal of Medicinal Chemistry, 2016, 59(10), 4611-4624. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

Preparation of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one stock solutions for assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Management of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one Stock Solutions for Biological Assays

Introduction & Scope

7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 874217-03-5) is a synthetic small molecule building block frequently utilized in medicinal chemistry and drug discovery pipelines[1]. When transitioning this compound from chemical synthesis to biological evaluation (e.g., in vitro biochemical or cell-based assays), the preparation of the master stock solution is a critical operational juncture. Poor compound management—specifically regarding solvent selection, hydration, and storage—can lead to compound precipitation, degradation, and ultimately, false-negative or false-positive assay results[2].

This application note provides a field-proven, self-validating protocol for preparing, storing, and diluting stock solutions of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one, grounded in industry best practices for high-throughput compound management.

Physicochemical Profiling & Solvent Rationale

Before preparing a stock solution, it is imperative to establish the physicochemical profile of the target analyte to justify solvent selection.

Table 1: Physicochemical Properties of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

PropertyValue
Compound Name 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one
CAS Number 874217-03-5
Molecular Formula C10H11BrN2O
Molecular Weight 255.12 g/mol
Physical State Solid / Dry Powder
Recommended Master Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

The Causality of Solvent Selection: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for screening libraries because of its dipolar, aprotic nature, which allows it to solvate a vast chemical space[3]. However, DMSO is highly hygroscopic. The absorption of atmospheric water drastically depresses its freezing point (pure DMSO freezes at ~18.5°C) and alters the solvation cavity, leading to the kinetic precipitation of lipophilic compounds like tetrahydroquinoxalinones[4]. Therefore, anhydrous DMSO (≥99.9% purity, water ≤0.005%) must be used, and exposure to ambient air must be strictly minimized.

Workflow Visualization

G Powder 7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one (Dry Powder) Weighing Gravimetric Weighing (Analytical Balance) Powder->Weighing Equilibrate to RT Solvent Add Anhydrous DMSO (Target: 10 mM) Weighing->Solvent Calculate Volume Dissolution Vortex & Sonication (Room Temp, 5 min) Solvent->Dissolution QC Quality Control (Visual & LC-MS) Dissolution->QC Check Clarity Aliquoting Aliquoting into Matrix Tubes (Argon Purge) QC->Aliquoting Pass QC Storage Long-Term Storage (-20°C or -80°C) Aliquoting->Storage Assay Serial Dilution (Aqueous Buffer, ≤0.1% DMSO) Storage->Assay Thaw Once

Workflow for the preparation and QC of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one stocks.

Experimental Protocols

Phase I: Gravimetric Preparation of a 10 mM Master Stock

Objective: To create a homogenous, precise 10 mM stock solution in 100% anhydrous DMSO.

  • Thermal Equilibration (Critical Step): Remove the sealed vial of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one powder from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder. This introduces water into the subsequent DMSO solution, which is the primary cause of downstream precipitation[2].

  • Gravimetric Weighing: Accurately weigh the desired mass (e.g., 5.00 mg) using a calibrated analytical balance (readability 0.01 mg).

  • Volume Calculation: Calculate the exact volume of anhydrous DMSO required to achieve a 10 mM (0.01 mol/L) concentration using the formula:

    V(μL)=MW(g/mol)×Concentration(M)mass(mg)​×1000

    For 5.00 mg: V=255.12×0.015.00​×1000=1960μL (1.96 mL).

  • Solvent Addition & Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly and vortex for 60 seconds. If dissolution is incomplete, subject the vial to mild bath sonication at room temperature for 5 minutes[5].

    • Validation Checkpoint: Inspect the solution against a dark background using a focused light beam (Tyndall effect). The solution must be optically clear. If micro-particulates scatter light, the compound has not fully dissolved, indicating potential supersaturation or degradation[3].

Phase II: Quality Control, Aliquoting, and Storage

Objective: To preserve compound integrity and prevent freeze-thaw-induced precipitation.

  • High-Throughput QC: Before storage, analyze a 1 µL aliquot via LC-MS to confirm the molecular weight (m/z [M+H]+ ~255/257 due to Bromine isotopes) and ensure purity remains >95% post-dissolution[6].

  • Aliquoting: Dispense the 10 mM master stock into single-use aliquots (e.g., 50 µL) using 2D-barcoded Matrix tubes or low-bind microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles drive kinetic precipitation. As DMSO freezes and thaws, localized concentration gradients form, forcing the compound out of solution[4]. Single-use aliquots bypass this failure mode[7].

  • Argon Purging: Gently overlay the headspace of each tube with dry Argon gas before sealing.

    • Causality: Argon displaces oxygen and moisture, preventing oxidative degradation and hydration of the DMSO during long-term storage.

  • Storage: Store aliquots at -20°C or -80°C in a dark, desiccated environment[5].

Phase III: Serial Dilution for Cell-Based Assays

Objective: To deliver the compound to biological media without exceeding solvent toxicity thresholds.

Causality of Dilution Strategy: Direct dilution of a 10 mM DMSO stock into an aqueous buffer often causes "solvent shock," leading to immediate compound crashing (precipitation)[5]. Furthermore, final DMSO concentrations in cell cultures must strictly remain 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes.

  • Intermediate Dilution: Perform serial dilutions (e.g., 10-fold) in 100% anhydrous DMSO to create an intermediate dilution series (e.g., 1 mM, 100 µM).

  • Aqueous Transfer: Transfer the intermediate DMSO stocks into the final aqueous assay buffer at a 1:1000 ratio.

    • Validation Checkpoint: Monitor the final assay wells for turbidity using a nephelometer or absorbance microplate reader (OD 600 nm). An increase in baseline absorbance indicates compound precipitation, invalidating the assay well.

Table 2: Standard Dilution Matrix for Cell-Based Assays

Dilution StepSource SolutionTransfer VolumeDiluent VolumeDiluent TypeResulting ConcentrationFinal DMSO %
1 (Master) Dry PowderN/AN/AAnhydrous DMSO10 mM100%
2 (Intermediate) 10 mM Stock10 µL90 µLAnhydrous DMSO1 mM100%
3 (Intermediate) 1 mM Stock10 µL90 µLAnhydrous DMSO100 µM100%
4 (Assay Ready) 100 µM Stock1 µL999 µLAqueous Assay Buffer100 nM0.1%

References

  • AiFChem. "7-Bromo-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one Product Data." AiFChem. 1

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. 2

  • Popa-Burke, I. G., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. 3

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Application Notes. 4

  • European Pharmaceutical Review. (2011). "Implementation of high-throughput quality control processes within compound management." EPR. 6

  • Matson, S. L., et al. (2009). "Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays." Journal of Biomolecular Screening.7

  • Selleckchem. "Frequently Asked Questions: Solubility and Storage." Selleckchem Technical Support. 5

Sources

Application Note: Buchwald-Hartwig Amination of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,2,3,4-tetrahydroquinoxalin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of novel therapeutic agents due to its structural resemblance to biologically active peptide turns and its ability to act as a rigid hydrogen-bond donor/acceptor[1]. Functionalization of this core, particularly at the 7-position, unlocks diverse chemical space for structure-activity relationship (SAR) studies.

The Buchwald-Hartwig amination provides a highly efficient, palladium-catalyzed method for the construction of C(sp2)–N bonds, overcoming the severe limitations of traditional nucleophilic aromatic substitution (SNAr), which typically fails on unactivated or electron-rich aryl halides[2]. By coupling 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 874217-03-5)[3] with various primary and secondary amines, researchers can rapidly generate libraries of 7-amino derivatives with high chemoselectivity.

Mechanistic Insights (E-E-A-T)

The catalytic cycle of the Buchwald-Hartwig amination is a highly orchestrated sequence of organometallic transformations[4]. Understanding the causality of each step is critical for troubleshooting and optimizing the reaction:

  • Active Catalyst Formation : The precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) must be reduced to the active, electron-rich Pd(0)Lₙ species.

  • Oxidative Addition : The 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes oxidative addition to the Pd(0) center, forming an aryl palladium(II) bromide complex. The rate of this step is significantly enhanced by electron-rich phosphine ligands.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A strong base (e.g., NaOtBu) deprotonates the amine, extruding the halide to form a palladium amido complex.

  • Reductive Elimination : The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst. Sterically bulky biaryl phosphine ligands accelerate this step by crowding the metal center, forcing the aryl and amido groups together to eliminate[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (7-Bromoquinoxalinone) Pd0->OxAdd PdII_Br Ar-Pd(II)(Br)L_n Aryl Palladium Complex OxAdd->PdII_Br AmineCoord Amine Coordination & Base Deprotonation PdII_Br->AmineCoord + Amine, Base PdII_Amido Ar-Pd(II)(NRR')L_n Palladium Amido Complex AmineCoord->PdII_Amido - Base·HBr RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product 7-Amino-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one RedElim->Product

Figure 1: Buchwald-Hartwig catalytic cycle for the amination of 7-bromo-tetrahydroquinoxalin-2-one.

Experimental Design & Parameter Selection

Successful C-N coupling on the tetrahydroquinoxalin-2-one scaffold requires careful tuning of the reaction parameters to match the electronic and steric demands of the specific amine nucleophile[5].

  • Catalyst : Pd₂(dba)₃ is preferred as it directly provides Pd(0) without the need for in situ reduction[5]. Pd(OAc)₂ is a viable, highly stable alternative but requires reduction by the amine or phosphine ligand to enter the catalytic cycle.

  • Ligands : The choice of ligand is strictly dictated by the amine nucleophile[5].

    • XPhos: Optimal for anilines and unhindered primary aliphatic amines[6].

    • RuPhos: Highly effective for secondary amines (e.g., morpholine, piperidine).

    • BrettPhos: Specifically designed for challenging primary aliphatic amines to prevent undesired β-hydride elimination.

  • Base : Sodium tert-butoxide (NaOtBu) is the standard strong base driving the deprotonation step. For substrates containing base-sensitive functional groups (e.g., esters, epoxides), cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be used, albeit requiring longer reaction times[5].

  • Solvent : 1,4-Dioxane or Toluene are optimal due to their non-polar nature and high boiling points, which support the 80–110 °C temperatures required to drive the catalytic cycle[5].

Quantitative Data: Reaction Optimization

The following table summarizes representative quantitative data for the optimization of the Buchwald-Hartwig amination of 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one with a secondary amine (e.g., morpholine), demonstrating the critical impact of ligand and base selection.

Table 1: Optimization of Reaction Conditions

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1 Pd₂(dba)₃ (2%) XPhos (4%) NaOtBu (1.5) Toluene 100 12 65
2 Pd₂(dba)₃ (2%) RuPhos (4%) NaOtBu (1.5) Toluene 100 12 88
3 Pd(OAc)₂ (4%) RuPhos (4%) Cs₂CO₃ (2.0) 1,4-Dioxane 100 18 82

| 4 | Pd₂(dba)₃ (2%) | BrettPhos (4%)| NaOtBu (1.5) | Toluene | 100 | 12 | 45 |

(Note: As demonstrated in Entry 2, RuPhos significantly outperforms XPhos and BrettPhos when coupling secondary amines[5].)

Detailed Experimental Protocol

Self-Validating Workflow for the Synthesis of 7-Amino-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one Derivatives.

Materials & Reagents:

  • 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 mmol)

  • Amine nucleophile (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • RuPhos or XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.)

  • Anhydrous Toluene or 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Technique) : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one, the selected amine, Pd₂(dba)₃, the appropriate phosphine ligand, and NaOtBu.

    • Causality: Setting up under a strictly inert atmosphere prevents the oxidation of the electron-rich Pd(0) catalyst and the phosphine ligands, which is the primary cause of reaction failure and catalyst deactivation.

  • Solvent Addition & Degassing : Add anhydrous, degassed solvent (Toluene or 1,4-Dioxane, 5 mL) to the Schlenk tube under a positive stream of Argon. Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly quenches the active catalytic species. Degassing ensures a robust and reproducible catalytic cycle.

  • Heating & Reaction Execution : Seal the Schlenk tube and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously for 12–18 hours. Monitor the reaction progress via TLC or LC-MS until the starting bromide is completely consumed.

  • Workup (Quenching & Filtration) : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

    • Causality: Removing the metal catalyst early prevents product degradation, suppresses secondary side reactions, and simplifies downstream purification.

  • Concentration & Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to afford the pure 7-amino-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one derivative.

ExperimentalWorkflow S1 1. Reagent Prep (Schlenk/Glovebox) S2 2. Degassing (Argon Sparging) S1->S2 S3 3. Heating (100°C, 12-18h) S2->S3 S4 4. Workup (Celite Filtration) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Figure 2: Step-by-step experimental workflow for the palladium-catalyzed C-N cross-coupling.

References

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews (ACS Publications / NIH). URL:[Link]

  • Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB. University of Limpopo (ULSpace). URL:[Link]

Sources

Application Note: In Vivo Dosing Strategies and Formulation Protocols for 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Executive Summary & Mechanistic Rationale

7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 874217-03-5) is a highly functionalized heterocyclic tool compound. Quinoxalin-2-ones and their dione structural analogs (e.g., NBQX) are historically significant in neuropharmacology as competitive AMPA/kainate receptor antagonists and in oncology as kinase inhibitors. However, translating these planar, halogenated molecules into in vivo models is frequently bottlenecked by their notoriously poor aqueous solubility, a well-documented liability in quinoxaline drug development ()[1].

The Causality of Physicochemical Liabilities

As a Senior Application Scientist, I must emphasize that successful in vivo dosing is entirely dependent on understanding the molecule's structural causality:

  • The 7-Bromo Substituent: Introduces significant lipophilicity and increases the crystal lattice energy. While this enhances target affinity via halogen bonding within hydrophobic receptor pockets, it drastically reduces solubility at physiological pH (7.4).

  • The 3-Ethyl Group: Adds steric bulk and sp3-hybridized flexibility compared to rigid, fully aromatic quinoxalines. This flexibility requires a formulation vehicle capable of stabilizing the molecule in solution without inducing precipitation upon contact with aqueous biological fluids.

To achieve reproducible pharmacokinetics and avoid vehicle-mediated toxicity, researchers must abandon simple saline vehicles and adopt multi-component co-solvent or cyclodextrin-based systems.

Physicochemical Profiling & Formulation Matrices

Before initiating any animal dosing, the physicochemical profile must dictate the vehicle selection. Table 1 summarizes the core properties, while Table 2 provides the validated formulation matrices.

Table 1: Physicochemical Profile

PropertyValue / DescriptorPharmacological Impact
Molecular Weight 255.12 g/mol Optimal for blood-brain barrier (BBB) penetration.
Core Scaffold Tetrahydroquinoxalin-2-oneHydrogen bond donor/acceptor potential at N1/N4 and C=O.
Predicted Lipophilicity High (due to Bromine)Requires organic co-solvents or complexation agents for systemic delivery ()[2].

Table 2: Validated Formulation Matrices

Vehicle SystemCompositionRouteProsCons
Matrix A (Systemic) 5% DMSO + 40% PEG400 + 55% SalineIP / IVHigh solubilization capacity; prevents in vivo precipitation.High viscosity; requires slow injection rates.
Matrix B (CNS) 20% HP-β-CD in aCSFICVHighly biocompatible for direct brain tissue exposure.Requires intensive sonication/heating to achieve complexation.

Workflow Visualization

FormulationWorkflow A 7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one B Solubility Assessment A->B C Co-solvent System (DMSO/PEG400) B->C Systemic Target D Cyclodextrin System (HP-β-CD) B->D CNS Target E Visual Validation (Check for Turbidity) C->E D->E E->B Cloudy (Fail) F Systemic Dosing (IP/IV) E->F Clear (Pass) G Direct CNS Dosing (ICV) E->G Clear (Pass)

Fig 1. Formulation decision tree for lipophilic quinoxalin-2-one derivatives.

Step-by-Step Experimental Protocols

Protocol A: Systemic Intraperitoneal (IP) Dosing (10 mg/kg)

This protocol utilizes Matrix A. The order of addition is a critical causality factor: adding saline before the API is fully solvated in the micellar structure will cause irreversible precipitation, rendering the dose therapeutically inert and potentially causing localized tissue necrosis.

  • API Solvation: Weigh the required amount of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one powder. Add 5% (v/v) of anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until the solution is completely clear.

  • Surfactant Addition: Add 40% (v/v) Polyethylene Glycol 400 (PEG400). Vortex for an additional 3 minutes. Rationale: PEG400 acts as a co-solvent to encapsulate the lipophilic bromo-compound, preventing it from crashing out during aqueous dilution.

  • Aqueous Phase Integration: Slowly add 55% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing the mixture.

  • Self-Validating Check: Hold the vial against a light source. The solution must remain optically clear. If any turbidity or milky appearance develops, the local concentration of the co-solvent dropped below the critical solubilization threshold. Do not inject; discard and reformulate.

  • Administration: Filter sterilize through a 0.22 µm PTFE syringe filter. Administer via IP injection using a 27G needle.

Protocol B: Intracerebroventricular (ICV) Microinjection

For neuropharmacological studies mimicking the administration of quinoxaline AMPA antagonists in spinal cord injury or seizure models ()[3], direct CNS administration is required to bypass the BBB.

  • Stock Preparation: Dissolve the API in 100% DMSO to create a 10 mM concentrated stock.

  • Complexation: Dilute the stock 1:10 into a pre-warmed (37°C) solution of 20% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Artificial Cerebrospinal Fluid (aCSF).

  • Sonication: Sonicate in a water bath for 15 minutes. The cyclodextrin cavity will encapsulate the lipophilic 7-bromo moiety, shielding it from the aqueous environment.

  • Administration: Load into a Hamilton syringe. The final injection volume should not exceed 2 µL for mice to prevent intracranial pressure spikes. This minimizes DMSO exposure to <10%, preventing vehicle-induced neurotoxicity, a standard practice for quinoxaline derivatives in viral and seizure models ()[4].

Pharmacodynamic Target Engagement

Quinoxalin-2-ones frequently engage ionotropic receptors or kinase ATP-binding pockets. Below is the putative pharmacodynamic pathway for neuroprotective target engagement.

Pharmacodynamics Ligand 7-Bromo-3-ethyl- quinoxalin-2-one Receptor Target Receptor (e.g., AMPA/Glutamate) Ligand->Receptor Halogen Bonding Channel Ion Channel Pore Conformational Shift Receptor->Channel Competitive Antagonism Block Cation Influx Blockade Channel->Block Effect Neuroprotection & Seizure Attenuation Block->Effect

Fig 2. Putative pharmacodynamic pathway for quinoxalin-2-one CNS target engagement.

Pharmacokinetic (PK) Sampling Schedule

To validate systemic exposure and CNS penetrance, utilize the following self-validating sampling matrix. Compare the Area Under the Curve (AUC) of the brain homogenate versus plasma to determine the BBB penetration ratio (Kp,brain).

Table 3: Recommended PK Sampling Schedule

TimepointMatrix CollectedPurpose / Rationale
15 min PlasmaAssess initial absorption rate and Cmax (IP route).
30 min Plasma & BrainEvaluate initial BBB penetrance and equilibrium.
1, 2, 4 hr Plasma & BrainDetermine distribution phase and compound half-life (t1/2).
8, 24 hr PlasmaConfirm clearance and absence of lipophilic tissue accumulation.

Sources

Application Note: High-Throughput Screening Assay Protocols for 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery.

Scaffold Rationale & Mechanistic Utility

The compound 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 874217-03-5) is a highly versatile synthetic building block utilized extensively in modern medicinal chemistry[1]. The tetrahydroquinoxalin-2-one (THQ) core is recognized as a "privileged scaffold," meaning its three-dimensional geometry is predisposed to interact with a wide variety of biological targets.

From a structural perspective, this specific building block offers two critical advantages for library generation:

  • The C7-Bromo Handle: The bromine atom at the 7-position serves as an ideal leaving group for late-stage, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid, microwave-assisted synthesis of diverse focused libraries[2].

  • The C3-Ethyl Group: The ethyl substitution introduces a stereocenter and provides tunable steric bulk. This bulk is critical for orienting the scaffold within hydrophobic binding pockets, such as the ATP-binding cleft of kinases (e.g., Syk, AKT)[2][3] or the allosteric modulatory sites of ionotropic glutamate receptors like AMPA[4].

Because a single building block is not screened in isolation during a High-Throughput Screening (HTS) campaign, this application note details the validated, self-contained HTS protocols used to evaluate libraries derived from this 7-bromo-THQ scaffold. We focus on two primary therapeutic avenues: Kinase Inhibition (Syk) and AMPA Receptor Antagonism .

HTS Workflow Architecture

To ensure high-fidelity data and minimize false positives, the screening cascade must be orthogonal and self-validating. The workflow below illustrates the progression from acoustic library dispensing to primary biochemical and cell-based screening.

HTS_Workflow Library Compound Library (7-Bromo-3-ethyl-THQ derivatives) Prep Acoustic Dispensing (Echo 555) - 100% DMSO Library->Prep Assay1 Primary Screen 1: TR-FRET Kinase Assay (Syk) Prep->Assay1 Assay2 Primary Screen 2: FLIPR Calcium Flux (AMPA) Prep->Assay2 Data Data Analysis & Hit Calling (Z'-factor > 0.6) Assay1->Data Assay2->Data Validation Dose-Response (IC50) & Counter-Screening Data->Validation Lead Lead Candidate Selection Validation->Lead

Figure 1: High-Throughput Screening (HTS) workflow for tetrahydroquinoxalin-2-one derivatives.

Protocol I: TR-FRET Kinase Assay (Syk Inhibition)

Spleen Tyrosine Kinase (Syk) is a critical target in autoimmune diseases and hematological malignancies. THQ derivatives have demonstrated potent inhibition of Syk by occupying the ATP-binding pocket[3]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this biochemical assay due to its resistance to compound auto-fluorescence.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Expert Causality: Brij-35 is a non-ionic detergent that prevents the kinase and lipophilic THQ derivatives from adhering to the microplate walls. DTT is essential to maintain the kinase's cysteine residues in a reduced, active state.

  • Compound Dispensing: Using an Echo 555 acoustic liquid handler, transfer 10 nL of the THQ derivative library (in 100% DMSO) into a 384-well low-volume white ProxiPlate.

    • Expert Causality: Acoustic dispensing eliminates physical tip carryover and ensures the final DMSO concentration remains ≤0.1%. Higher DMSO concentrations can denature the kinase and artificially inflate the false-positive rate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Syk enzyme and biotinylated-substrate peptide mix to the wells. Incubate at room temperature for 15 minutes to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP solution to initiate the reaction. The final ATP concentration should be set precisely at the enzyme's apparent Km​ (typically 15 µM for Syk).

    • Expert Causality: Running the assay at the ATP Km​ creates a balanced thermodynamic environment, ensuring the assay is equally sensitive to both ATP-competitive inhibitors (like most THQ derivatives) and non-competitive allosteric modulators.

  • Quench and Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing 20 mM EDTA, Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-APC (Acceptor).

    • Expert Causality: EDTA rapidly chelates the Mg²⁺ ions required for kinase activity, instantly quenching the reaction. The time-resolved nature of the read (delaying measurement by 50-100 µs after excitation) completely bypasses the short-lived auto-fluorescence typical of heterocyclic compound libraries.

  • Readout: Read the plate on a multi-mode reader (e.g., PerkinElmer EnVision) using Excitation at 320 nm and dual Emission at 615 nm and 665 nm. Calculate the 665/615 ratio.

Protocol II: High-Throughput Calcium Flux Assay (FLIPR) for AMPA Receptors

Quinoxalin-2-ones are classic AMPA receptor antagonists (e.g., Caroverine)[4]. To screen the 7-bromo-3-ethyl-THQ library for CNS activity, a real-time kinetic calcium flux assay is employed using a Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Methodology
  • Cell Preparation: Plate HEK293 cells stably expressing the GluA2 AMPA receptor subunit at 15,000 cells/well in a 384-well poly-D-lysine coated black-wall/clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

    • Expert Causality: Poly-D-lysine coating is non-negotiable. The FLIPR instrument adds liquids at high velocity; without strong electrostatic adherence, the cell monolayer will detach, destroying the optical read.

  • Dye Loading: Remove culture media and add 20 µL of Calcium-6 indicator dye dissolved in assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4). Incubate for 2 hours.

    • Expert Causality: Probenecid acts as an inhibitor of organic anion transporters. Without it, the HEK293 cells will actively pump the fluorescent calcium dye out of the cytoplasm, severely degrading the signal-to-background ratio.

  • Compound & Modulator Addition: Add 10 µL of the 3X THQ test compounds alongside 100 µM Cyclothiazide (CTZ). Incubate for 30 minutes.

    • Expert Causality: AMPA receptors desensitize within milliseconds of glutamate binding—too fast for a standard FLIPR to detect. CTZ is a positive allosteric modulator that blocks desensitization, locking the receptor in an open state and allowing a sustained, measurable calcium influx.

  • Agonist Stimulation: Transfer the plate to the FLIPR Tetra. Record baseline fluorescence for 10 seconds, then automatically inject 10 µL of 4X Glutamate (at an EC80​ concentration).

  • Readout: Measure fluorescence kinetically (Ex 485 nm / Em 525 nm) for 3 minutes. The data is processed by calculating the Maximum minus Minimum (Max-Min) Relative Fluorescence Units (RFU).

Assay Quality Control & Quantitative Metrics

A self-validating protocol requires rigorous Quality Control (QC) metrics on every screened plate. The robustness of the assay is determined by the Z'-factor, which evaluates both the dynamic range and the data variation. A Z'-factor > 0.5 is required for a valid HTS assay, while > 0.7 indicates an excellent assay.

Table 1: Representative HTS Assay Performance Metrics for THQ Library Screening

Assay ParameterTR-FRET (Syk Kinase)FLIPR (AMPA Receptor)Target Threshold for HTS
Signal-to-Background (S/B) 8.55.2> 3.0
Coefficient of Variation (CV%) 4.2%6.8%< 10%
Z'-Factor 0.820.68> 0.5
Reference Control StaurosporineNBQXN/A
Control IC₅₀ (Expected) 15 nM45 nMHistorical baseline
DMSO Tolerance Up to 2%Up to 1%Compound dependent

Note: Any screening plate failing to meet the Z'-factor threshold of 0.5 must be discarded and repeated to maintain scientific integrity.

References

  • US8455493B2 - Imidazopyrazine Syk inhibitors Source: Google Patents URL
  • Discovery of a Dual SENP1 and SENP2 Inhibitor Source: National Institutes of Health (PMC) URL:[Link]

  • The impact of microwave synthesis on drug discovery Source: Nature Reviews Drug Discovery (via narod.ru archive) URL:[Link]

  • Arylation of quinoxalinones at room temperature under metal and base free-conditions Source: ResearchGate URL:[Link]

Sources

Advanced Protocol Guide: Functionalization of the C7-Bromine Position in 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 874217-03-5) is a highly versatile bicyclic scaffold utilized extensively in the development of kinase inhibitors, GPCR ligands, and targeted therapeutics[1]. The molecule features a saturated pyrazine ring fused to a brominated benzene ring. For drug development professionals, the C7-bromine serves as an optimal synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions[2].

Mechanistic Causality: The reactivity of the C7–Br bond is heavily influenced by the electronic topology of the tetrahydroquinoxalin-2-one core. The N4 nitrogen (a secondary amine) is positioned para to the C7 bromine. The lone pair on N4 donates electron density into the aromatic ring, rendering the C7–Br bond relatively electron-rich compared to unfunctionalized aryl bromides. Consequently, the oxidative addition of Palladium(0) into the C7–Br bond carries a higher activation energy barrier.

To overcome this, highly active, electron-rich phosphine ligands (e.g., dppf, XPhos, or RuPhos) are required to accelerate the oxidative addition step and stabilize the resulting Pd(II) intermediate[3]. Furthermore, the C3-ethyl group provides a degree of steric shielding to the N4 amine, which advantageously reduces unwanted N4-arylation side reactions during C7-functionalization, allowing for highly regioselective cross-couplings[1].

Divergent Functionalization Pathway

The following workflow illustrates the divergent functionalization strategies available for the C7-Br handle, enabling the rapid generation of derivative libraries.

G Core 7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one (C7-Br Handle) Suzuki Suzuki-Miyaura Coupling (C-C Bond) Core->Suzuki Pd(dppf)Cl2, RB(OH)2 K2CO3, Dioxane/H2O Buchwald Buchwald-Hartwig Amination (C-N Bond) Core->Buchwald Pd2(dba)3, RuPhos, Amine Cs2CO3, Toluene Sonogashira Sonogashira Coupling (C-C≡C Bond) Core->Sonogashira Pd(PPh3)4, CuI, Alkyne Et3N, DMF Prod1 7-Aryl/Alkyl Quinoxalinone Suzuki->Prod1 Prod2 7-Amino Quinoxalinone Buchwald->Prod2 Prod3 7-Alkynyl Quinoxalinone Sonogashira->Prod3

Divergent Pd-catalyzed cross-coupling pathways for the C7-Br functionalization.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C7–C Bond Formation)

The Suzuki-Miyaura coupling is the premier method for installing aryl, heteroaryl, or alkyl groups at the C7 position[4].

Causality of Reagents:

  • Catalyst: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ because the bidentate dppf ligand enforces a cis geometry on the Pd(II) center. This accelerates the reductive elimination step and suppresses competitive protodebromination, which is a common failure mode for electron-rich bromoarenes.

  • Base & Solvent: A biphasic mixture of 1,4-Dioxane and aqueous K2​CO3​ is utilized. The water dissolves the inorganic base and accelerates the transmetalation step by forming a reactive boronate complex, while dioxane provides excellent solubility for the quinoxalinone core[2].

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and anhydrous K2​CO3​ (3.0 equiv, 3.0 mmol).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL).

    • Self-Validation Check: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst. Perform three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Self-Validation Check: The starting material mass is [M+H]+ 255/257 (1:1 isotope pattern). If this is consumed but a prominent peak at [M+H]+ 177 appears, protodebromination has occurred. To correct this in subsequent runs, lower the temperature to 80 °C or switch to a less basic additive like CsF[4].

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination (C7–N Bond Formation)

For the synthesis of aminoquinoxaline derivatives (critical for establishing kinase inhibitor hinge-binding motifs), Buchwald-Hartwig amination is employed[5].

Causality of Reagents:

  • Catalyst/Ligand: Pd2​(dba)3​ paired with RuPhos or BrettPhos. The bulky, electron-rich biaryl phosphine ligand prevents the N1-lactam and N4-amine of the substrate from chelating and poisoning the palladium center[3].

  • Base: Cs2​CO3​ is preferred over strong alkoxides (like NaOtBu) because strong alkoxides can deprotonate the N1-lactam ( pKa​ ~15), leading to insoluble aggregates or competing N1-arylation[6].

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge a vial with 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 equiv, 0.5 mmol), the target primary or secondary amine (1.2 equiv, 0.6 mmol), and Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%).

  • Solvent: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C for 16 hours under vigorous stirring.

  • In-Process Control (IPC): Analyze an aliquot by TLC (stain with Ninhydrin to detect unreacted aliphatic amines).

    • Self-Validation Check: If a deep red/black precipitate forms early in the reaction, the catalyst has "crashed out" (Pd black formation). This indicates insufficient ligation; ensure the ligand-to-palladium ratio is strictly maintained at 2:1 and the solvent is thoroughly deoxygenated[3].

  • Workup: Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts, eluting with CH2​Cl2​ . Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the pure C7-aminated product[6].

Data Presentation: Optimization Matrix for C7-Functionalization

The following table summarizes the quantitative optimization data for the Suzuki-Miyaura cross-coupling of the C7-Br position, demonstrating the necessity of the selected protocol parameters.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Primary Impurity / Failure Mode
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/EtOH8065%Unreacted Starting Material
Pd(OAc)2​ / PPh3​ K2​CO3​ DMF/ H2​O 10045%Protodebromination ( [M+H]+ 177)
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/ H2​O 90 >95% None (Clean Conversion)
Pd2​(dba)3​ / XPhosCsFTHF/ H2​O 7085%Boronic Acid Homocoupling

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis and optimization of 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 874217-03-5)[1]. This core scaffold is highly valued in medicinal chemistry, particularly in the development of GABA receptor ligands and aldose reductase inhibitors[2].

Below, we address the most common synthetic bottlenecks—regioselectivity, enantiomeric yield, and purification—providing field-proven, self-validating protocols to optimize your workflow.

Synthetic Workflow & Stereocontrol Strategy

SynthesisWorkflow cluster_products A 4-Bromo-1,2-diaminobenzene + 2-Oxobutanoic Acid B 7-Bromo-3-ethylquinoxalin-2(1H)-one (Intermediate) A->B Condensation (AcOH, Reflux) C (R)-7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one B->C Ir-Catalyst, H2 (Dioxane) D (S)-7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one B->D Ir-Catalyst, H2 (EtOH)

Figure 1: Two-stage synthesis and enantioselective Ir-catalyzed hydrogenation.

FAQ Section 1: Regioselectivity and Condensation

Q: I am observing a 60:40 mixture of 6-bromo and 7-bromo isomers during the initial condensation of 4-bromo-1,2-diaminobenzene with an alpha-keto acid or alpha-halo ester. How can I selectively improve the yield of the 7-bromo intermediate?

A: The lack of regioselectivity stems from the competing nucleophilicity of the two distinct amines on the 4-bromo-1,2-diaminobenzene starting material. The amine para to the bromine (C2-NH₂) experiences a slight electron-donating resonance effect (+M) from the halogen, making it marginally more nucleophilic than the meta-amine (C1-NH₂), which is dominated by the electron-withdrawing inductive effect (-I).

To drive the reaction toward the 7-bromo isomer, we recommend switching from an alpha-keto acid to an (e.g., ethyl 2-bromobutanoate) using a mild base like pyridine[3]. Under these conditions, the more nucleophilic para-amine selectively performs the initial Sₙ2 displacement on the alpha-bromo carbon[3]. This is followed by intramolecular amidation by the meta-amine to form the lactam ring[3]. This regioselective cascade inherently favors the 7-bromo architecture and suppresses the 6-bromo byproduct.

FAQ Section 2: Asymmetric Hydrogenation & Yield Optimization

Q: I need the enantiopure (R)-isomer for a drug-binding assay, but standard NaBH₄ or Pd/C reduction of the intermediate yields a racemate with poor conversion. How can I achieve >90% ee and high yields?

A: Standard heterogeneous hydrogenation (e.g., Pd/C) lacks the chiral environment necessary for stereocontrol. To resolve this, you should transition to an protocol[4]. Recent literature demonstrates that chiral tetrahydroquinoxaline (THQ) derivatives can be synthesized with excellent enantioselectivity without requiring complex additives[5].

Crucially, this system exhibits a profound solvent-dependent enantioselective control mechanism[6]. You can selectively invert the stereocenter simply by changing the reaction solvent[7]:

  • For the (R)-enantiomer: Use 1,4-dioxane or toluene[4].

  • For the (S)-enantiomer: Use ethanol (EtOH)[4].

Quantitative Data Summary: Solvent-Dependent Stereocontrol
Reaction SolventCatalyst SystemTarget EnantiomerYield (%)Enantiomeric Excess (ee %)
1,4-Dioxane / Toluene Ir-Chiral Ligand(R)-Isomer 91 - 9393 - 98
Ethanol (EtOH) Ir-Chiral Ligand(S)-Isomer 83 - 9087 - 93
Methanol (MeOH) Standard Pd/CRacemic< 600

(Data aggregated from continuous flow and batch Ir-catalyzed asymmetric hydrogenation studies[4],[5])

FAQ Section 3: Library Generation & Purification

Q: My final product is often contaminated with unreacted starting materials and over-reduced open-chain byproducts. Can I synthesize this library on a solid support to avoid tedious column chromatography?

A: Yes. If purification is a major bottleneck, consider transitioning to a [2]. By tethering a precursor (such as a 4-fluoro-3-nitrobenzoic acid derivative) to a Rink-Amide resin, you can perform the aromatic substitution, reduction of the nitro group, and intramolecular cyclization entirely on the solid support[2]. Excess reagents and soluble byproducts are simply washed away, and the final 1,2,3,4-tetrahydroquinoxalin-2-one is cleaved in high purity[2].

Step-by-Step Methodology: Optimized Ir-Catalyzed Asymmetric Hydrogenation

This protocol details the synthesis of the (R)-enantiomer using a self-validating checkpoint system to ensure reproducibility and high yield.

Materials Required:

  • 7-Bromo-3-ethylquinoxalin-2(1H)-one (0.5 mmol) *[Ir(COD)Cl]₂ (0.5 mol%)

  • Chiral phosphine-oxazoline ligand (1.0 mol%)

  • Anhydrous 1,4-Dioxane (2.0 mL)

Procedure:

  • Preparation of the Catalyst Mixture: In an argon-filled glovebox, dissolve the Ir-precursor and the chiral ligand in anhydrous 1,4-dioxane[4]. Stir for 30 minutes at room temperature.

    • Validation Check: The solution must transition to a clear, deep orange/red color. If the solution remains cloudy or pale, the active complex has not formed; check the integrity of your anhydrous solvent.

  • Substrate Addition: Add the 7-bromo-3-ethylquinoxalin-2(1H)-one substrate to the active catalyst solution[4].

  • Hydrogenation Setup: Transfer the mixture to a high-pressure reactor. Purge the reactor with H₂ gas three times to remove residual argon, then pressurize to 1 MPa (approx. 145 psi) of H₂[8].

  • Reaction Execution: Stir the reaction at room temperature (25 °C) for 12–24 hours[8].

    • Validation Check: Monitor the hydrogen uptake via the pressure gauge. The pressure should show a steady drop until theoretical stoichiometric consumption is reached. A sudden halt in pressure drop indicates catalyst poisoning (often due to trace halide impurities from the condensation step).

  • Workup and Isolation: Carefully vent the H₂ gas. Concentrate the solvent under reduced pressure. Pass the crude mixture through a short silica plug (Hexanes/EtOAc) to remove the Ir-catalyst.

  • Analysis: Determine overall conversion via ¹H NMR and enantiomeric excess via chiral HPLC[4].

References
  • An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. California State University, Sacramento. Available at:[Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing). Available at:[Link]

  • Solid Phase Synthesis of 3,4-Disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Support Center: Troubleshooting 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one Solubility in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solvating 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 874217-03-5)[1]. This resource provides researchers and drug development professionals with mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure reproducible assay preparation.

Mechanistic Insights: The Causality of Insolubility

To effectively troubleshoot solubility, we must first understand the molecular behavior of the compound. 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one features a bicyclic quinoxalinone core. Statistical machine-learning models analyzing over have demonstrated that aromatic six-membered heterocyclic rings containing two heteroatoms are the single most significant functional group contributing to poor DMSO solubility[2]. In fact, 42% of all DMSO-insoluble molecules share this exact structural motif[2][3].

The causality of this resistance to solvation stems from two primary factors:

  • High Crystal Lattice Energy: The lactam moiety (NH-C=O) within the quinoxalinone ring acts as both a strong hydrogen bond donor and acceptor, promoting highly stable intermolecular stacking in the solid state.

  • Solvent Hygroscopicity: Dimethyl sulfoxide is [4]. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Water molecules preferentially hydrogen-bond with DMSO, displacing the hydrophobic heterocyclic solute and drastically lowering the solvent's capacity to disrupt the compound's crystal lattice[4].

Quantitative Data & Critical Parameters

The following table summarizes the physicochemical factors affecting the solubility of tetrahydroquinoxalin-2-ones and the corresponding strategic interventions.

Parameter / FactorMechanistic ImpactRecommended Action
Heterocyclic Core High lattice energy due to dual heteroatoms (42% insolubility correlation)[2].Utilize bath sonication to provide the mechanical energy required for lattice disruption[5].
Water Content Competitively binds DMSO, causing hydrophobic desolvation and precipitation[4].Use strictly anhydrous, freshly opened 100% DMSO. Handle in a desiccated environment[4].
Aqueous Dilution Rapid solvent exchange leads to immediate nucleation ("crashing out")[4].Employ PEG300/Tween-80 co-solvent systems prior to aqueous exposure[6].
Storage Temp Freezing (-20°C) forces solute exclusion and stable crystalline aggregation[4].Aliquot into single-use vials to avoid repeated freeze-thaw cycles[4].

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in DMSO, but after storing it at -20°C, a precipitate formed that won't redissolve upon thawing. Why? A: This is a classic kinetic trap. DMSO freezes at 18.5°C. During the freezing process, solute molecules are excluded from the crystallizing solvent lattice, forcing them into highly concentrated micro-pockets where they nucleate and form stable aggregates. Upon thawing, the energy required to break these newly formed aggregates often exceeds ambient thermal energy. Actionable Fix: Subject the thawed solution to gentle warming (37°C–40°C) combined with sonication for 10–15 minutes to provide the activation energy needed for re-solvation[5][6].

Q2: My compound dissolves perfectly in 100% DMSO but "crashes out" immediately when added to my aqueous biological assay buffer. How do I prevent this? A: This phenomenon is driven by the hydrophobic effect. When the DMSO stock is introduced to water, the DMSO molecules rapidly hydrogen-bond with the aqueous environment, stripping the solvation shell away from the highly lipophilic brominated compound.

AqueousDilution DMSOStock 100% DMSO Stock (Solvated Monomers) AqueousBuffer Addition to Aqueous Buffer DMSOStock->AqueousBuffer Hydration DMSO-Water Hydrogen Bonding AqueousBuffer->Hydration Desolvation Compound Desolvation (Hydrophobic Effect) Hydration->Desolvation Aggregation Nucleation & Aggregation Desolvation->Aggregation Precipitation Visible Precipitation ('Crashing Out') Aggregation->Precipitation

Mechanistic pathway of compound precipitation during aqueous dilution.

Actionable Fix: Do not dilute directly into 100% aqueous buffer. Instead, utilize a co-solvent cascade. A widely validated vehicle for hydrophobic heterocycles is a step-wise addition of[6].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you confirm the success of one step before proceeding to the next.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Causality Note: Water contamination is the primary cause of stock failure. This protocol minimizes atmospheric exposure.

  • Desiccation: Ensure the lyophilized 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one powder is fully equilibrated to room temperature in a desiccator to prevent condensation.

  • Solvent Selection: Pierce the septum of a fresh, anhydrous 100% DMSO bottle using a dry syringe. Do not open the cap to ambient air[4].

  • Addition: Add the calculated volume of DMSO directly to the pre-weighed compound to target a 10 mM stock.

  • Mechanical Disruption: Vortex for 60 seconds, followed by bath sonication at 25°C for 15 minutes[5].

  • Validation Gate: Perform a visual inspection against a dark background. The solution must be completely transparent. If micro-particulates remain, apply gentle warming (up to 40°C) and re-sonicate[6].

  • Storage: Aliquot immediately into tightly sealed, argon-purged vials and store at -20°C. Avoid repeated freeze-thaw cycles[4].

SolubilizationWorkflow Start Weigh 7-Bromo-3-ethyl- 1,2,3,4-tetrahydroquinoxalin-2-one AddDMSO Add 100% Anhydrous DMSO Start->AddDMSO Vortex Vortex & Sonicate (15 mins, 25°C) AddDMSO->Vortex Check Visual Inspection: Is Solution Clear? Vortex->Check Warm Gentle Warming (37°C - 40°C) Check->Warm No Success Store Aliquots at -20°C (Desiccated) Check->Success Yes Warm->Check Re-evaluate Fail Formulate with Co-solvents (PEG300 / Tween-80) Warm->Fail Persistent Precipitate

Workflow for preparing and troubleshooting DMSO stock solutions.

Protocol B: Co-Solvent Dilution Strategy for Biological Assays

Causality Note: Dissolving a compound in dilute DMSO can be a [7]. Sequential addition is mandatory to prevent premature precipitation.

  • Primary Solvation: Start with the clear 100% DMSO stock solution (representing 10% of the final desired volume)[6].

  • Viscous Shielding (PEG300): Add PEG300 (40% of final volume) directly to the DMSO stock. Vortex thoroughly. Causality: PEG300 acts as a thermodynamic stabilizer, encapsulating the hydrophobic compound before water is introduced[6].

  • Surfactant Addition (Tween-80): Add Tween-80 (5% of final volume). Pipette up and down gently to avoid excessive frothing. Causality: This lowers the surface tension and creates a stable micellar emulsion environment[6].

  • Aqueous Phase: Finally, add the aqueous buffer or saline (45% of final volume) dropwise while continuously vortexing.

  • Validation Gate: The final solution must remain optically clear. If turbidity is observed, the compound has exceeded its critical micelle concentration (CMC) in this vehicle, and the starting DMSO stock concentration must be lowered.

References

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling (PubMed Central) URL: [Link]

  • Title: Compound Solubility with Dimethylsulfoxide Source: Hampton Research URL: [Link]

  • Title: What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Purification of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 874217-03-5)[1]. This platform is designed for researchers and drug development professionals requiring high-purity tetrahydroquinoxaline derivatives for structure-activity relationship (SAR) studies or downstream cross-coupling reactions.

Below, you will find our field-proven troubleshooting guides, quantitative chromatographic data, and step-by-step methodologies.

Quantitative Chromatographic Data

To facilitate method transfer, we have summarized the standard retention metrics for this compound across various purification modalities.

Table 1: Standardized Retention Data for 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Purification ModalityStationary PhaseMobile Phase SystemTarget MetricTypical Value
TLC / Flash Silica Gel 60 (Normal Phase)Hexanes / Ethyl Acetate (70:30 v/v)Retention Factor ( Rf​ )0.35 - 0.40
TLC / Flash Silica Gel 60 (Normal Phase)Dichloromethane / Methanol (95:5 v/v)Retention Factor ( Rf​ )0.45 - 0.50
Analytical HPLC C18 Reverse Phase (5 µm, 4.6 x 150 mm)Gradient: 10% to 90% MeCN in H2​O (0.1% TFA) over 15 minRetention Time ( tR​ )8.2 - 8.6 min
Prep HPLC C18 Reverse Phase (10 µm, 21.2 x 250 mm)Isocratic: 45% MeCN in H2​O (0.1% TFA)Retention Time ( tR​ )12.5 - 14.0 min

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: During normal phase flash chromatography, my compound co-elutes with a closely related des-bromo impurity. How can I resolve this? A: The des-bromo impurity and the 7-bromo target share nearly identical polarities in standard Hexanes/Ethyl Acetate systems. Causality: The bromine atom increases lipophilicity but does not significantly alter the hydrogen-bonding profile of the lactam core. Solution: Switch to a halogenated solvent system, such as Chloroform/Ethanol (e.g., 6:1 or 10:1)[2]. The polarizability of chloroform interacts differently with the brominated aromatic ring, often providing the necessary selectivity ( ΔRf​>0.1 ) to separate the halogenated product from the des-bromo byproduct.

Q2: My isolated product is an oil, but the literature suggests it should be a solid. What is preventing crystallization? A: Tetrahydroquinoxalin-2-ones can trap residual solvents (especially ethyl acetate or dichloromethane) within their crystal lattice, depressing the melting point and causing the material to oil out. Solution: Dissolve the oil in a minimal amount of hot absolute ethanol, then add water dropwise until the solution becomes slightly cloudy (the cloud point). Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator. This solvent/antisolvent recrystallization forces the hydrophobic ethyl and bromo groups to pack tightly while the protic solvent displaces trapped aprotic impurities.

Q3: Is reverse-phase HPLC (RP-HPLC) necessary if my flash chromatography yields >90% purity? A: It depends on your downstream application. If the compound is intended for biological assays or sensitive palladium-catalyzed cross-coupling reactions (where trace transition metal or organic impurities can poison the catalyst), RP-HPLC is strictly required. The addition of 0.1% Trifluoroacetic acid (TFA) in the mobile phase ensures the secondary amine remains protonated, preventing peak tailing and ensuring >98% purity.

Experimental Protocols

Protocol A: Normal Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one in a minimal volume of dichloromethane (DCM). Dry load the sample onto Celite or silica gel by removing the DCM under reduced pressure.

  • Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexanes.

  • Elution: Load the dry sample. Begin elution with a gradient of 10% Ethyl Acetate in Hexanes, slowly ramping to 30% Ethyl Acetate.

  • Fraction Collection: Monitor fractions via TLC (UV detection at 254 nm). The target compound typically elutes when the mobile phase reaches ~25-30% Ethyl Acetate.

  • Isolation: Pool fractions containing the pure product and concentrate in vacuo.

Protocol B: Preparative RP-HPLC Polishing
  • Sample Preparation: Dissolve the semi-pure compound in a 1:1 mixture of Acetonitrile and Water (ensure complete dissolution; sonicate if necessary). Filter through a 0.45 µm PTFE syringe filter.

  • System Setup: Utilize a C18 preparative column. Set the mobile phase to a gradient of 20% to 70% Acetonitrile in Water (both containing 0.1% TFA) over 20 minutes. Flow rate: 20 mL/min.

  • Detection: Monitor absorbance at 220 nm (amide backbone) and 254 nm (aromatic system).

  • Recovery: Collect the major peak eluting around 12-14 minutes. Lyophilize the collected fractions to remove water, acetonitrile, and volatile TFA, yielding the product as a fluffy white to pale-yellow solid.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 7-Bromo-3-ethyl- 1,2,3,4-tetrahydroquinoxalin-2-one NP_Flash Normal Phase Flash Chromatography (Silica Gel, Hexanes/EtOAc) Crude->NP_Flash Primary Cleanup RP_HPLC Reverse Phase HPLC (C18, MeCN/H2O + 0.1% TFA) NP_Flash->RP_HPLC Trace Impurities Recryst Recrystallization (EtOH/H2O) NP_Flash->Recryst Scalable Polishing Pure Purified Compound (>98% Purity) RP_HPLC->Pure Recryst->Pure

Figure 1: Recommended purification workflow for 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

References

  • Journal of Medicinal Chemistry: High-Affinity α-Aminobutyric Acid A/Benzodiazepine Ligands: Synthesis and Structure−Activity Relationship Studies of a New Series of Tetracyclic Imidazoquinoxalines. ACS Publications. Available at:[Link][3]

  • The Journal of Organic Chemistry: Solid Phase Synthesis of 3,4-Disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones. ACS Publications. Available at:[Link][2]

Sources

Technical Support Center: Troubleshooting 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or high byproduct formation during the synthesis of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 874217-03-5).

Below, we dissect the mechanistic pathways of this scaffold, provide causality-driven troubleshooting FAQs, and outline a self-validating standard operating protocol to ensure high-fidelity synthesis.

Part 1: Mechanistic Pathways & Byproduct Formation

To effectively troubleshoot, we must first map the chemical logic of the synthesis. The standard route involves the condensation of 4-bromo-1,2-phenylenediamine with 2-oxobutanoic acid (or its ester), followed by chemoselective reduction. Deviation from strict kinetic and atmospheric controls leads to three primary byproducts: regioisomers, dehalogenated analogs, and oxidized aromatic systems.

G SM 4-Bromo-1,2-phenylenediamine + 2-Oxobutanoic acid Imine Dihydroquinoxalin-2-one Intermediate SM->Imine Condensation (0°C to RT, Kinetic) Regio 6-Bromo Regioisomer (Thermodynamic Byproduct) SM->Regio High Temp (Thermodynamic) Target 7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one Imine->Target Mild Reduction (NaBH3CN) Dehalo Dehalogenated Byproduct (Over-reduction) Imine->Dehalo Harsh Reduction (Pd/C, H2) Oxid Aromatic Quinoxalin-2-one (Oxidation Byproduct) Target->Oxid O2 / Acidic Conditions (Spontaneous)

Synthesis workflow of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one and byproduct pathways.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing significant loss of the bromine atom (dehalogenation) during the reduction step?

Causality: The reduction of the intermediate dihydroquinoxalin-2-one is a critical junction. If you are using catalytic hydrogenation (e.g., Pd/C with H₂), the transition metal readily inserts into the aryl-bromide bond via oxidative addition, leading to rapid hydrodehalogenation[1]. Solution: To preserve the halogen, you must decouple the imine reduction from aryl-halide reactivity. Switch to a mild hydride donor such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) in slightly acidic media (e.g., acetic acid). This selectively reduces the C=N bond without compromising the C-Br bond.

Q2: My final product is contaminated with the fully aromatic quinoxalin-2-one. How do I prevent this oxidation?

Causality: Tetrahydroquinoxalin-2-ones lacking substitution at the N-4 position are highly susceptible to spontaneous oxidation of the 3,4 carbon-nitrogen bond[2]. This aromatization is thermodynamically driven to regain full ring resonance and is significantly accelerated by acidic treatments during cleavage or prolonged exposure to atmospheric oxygen[2]. Solution: Implement strict anaerobic handling during workup. Degas all extraction solvents and store the final product under an inert argon atmosphere. If the free N-4 amine is not strictly required for your downstream application, perform an immediate in situ N-alkylation or Boc-protection to lock the tetrahydro state and prevent oxidation[2].

Q3: I am getting a mixture of 6-bromo and 7-bromo isomers during the initial condensation. How can I improve regioselectivity?

Causality: The starting material, 4-bromo-1,2-phenylenediamine, possesses two non-equivalent amines. The amine at position 1 (meta to the bromine) is slightly more nucleophilic than the amine at position 2 (para to the bromine, which experiences stronger electron-withdrawing effects). Under high-temperature reflux conditions, the condensation with 2-oxobutanoic acid falls under thermodynamic control, leading to a nearly equimolar mixture of 6-bromo and 7-bromo isomers[3]. Solution: Shift the reaction to kinetic control. Perform the initial Schiff base formation at lower temperatures (0°C to room temperature) in a polar protic solvent like ethanol. The more nucleophilic meta-amine will preferentially attack the highly electrophilic alpha-keto carbon, directing the cyclization to predominantly yield the desired 7-bromo intermediate.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol integrates built-in validation checkpoints to confirm the success of each mechanistic stage before proceeding.

Step 1: Kinetic Condensation (Regiocontrol)
  • Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in anhydrous ethanol and cool to 0°C under an Argon atmosphere.

  • Add 2-oxobutanoic acid (1.05 eq) dropwise. Maintain the temperature at 0°C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the diamine mass disappears. The kinetic ratio should show a >90% preference for the 7-bromo intermediate mass peak over the 6-bromo isomer.

Step 2: Chemoselective Reduction (Halogen Preservation)
  • To the crude reaction mixture at room temperature, add glacial acetic acid (2.0 eq) followed by the portion-wise addition of NaBH₃CN (1.5 eq).

  • Stir the mixture for 4 hours at room temperature.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The successful reduction is indicated by the disappearance of the yellow imine spot and the appearance of a highly fluorescent blue spot under 254 nm UV, corresponding to the tetrahydroquinoxalin-2-one core.

Step 3: Anaerobic Workup (Oxidation Prevention)
  • Quench the reaction strictly with saturated aqueous NaHCO₃ (previously degassed with Argon for 30 minutes) to neutralize the acid.

  • Extract the aqueous layer with degassed ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Store the isolated solid immediately under an Argon blanket at -20°C.

Quantitative Data Summary: Impact of Reaction Variables
Reaction VariableConditionTarget Yield (%)Dehalogenation (%)Oxidation Byproduct (%)Regioisomer Ratio (7-Br : 6-Br)
Reducing Agent Pd/C, H₂ (1 atm)4540<5N/A
Reducing Agent NaBH₃CN, AcOH88<2<5N/A
Atmosphere Open Air, Acidic Workup60<225N/A
Atmosphere Argon, Neutral Workup92<2<2N/A
Condensation Temp Reflux (Thermodynamic)N/AN/AN/A60:40
Condensation Temp 0°C to RT (Kinetic)N/AN/AN/A90:10

Part 4: References

  • Solid Phase Synthesis of 3,4-Disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Transition Metal-Free Direct C-3 Arylation of Quinoxalin-2(1H)-ones with Arylamines under Mild Conditions Source: ResearchGate URL:[Link]

  • US9540379B2 - (1,2,4)triazolo[4,3-A]quinoxaline derivatives as inhibitors of phosphodiesterases Source: Google Patents URL:

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the cross-coupling of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one[1]. This guide is designed for synthetic chemists and drug development professionals facing low yields, catalyst poisoning, or incomplete conversions when working with this specific, highly functionalized heterocyclic scaffold.

Substrate Profiling & Mechanistic Causality

To successfully couple this substrate, we must first deconstruct its chemical environment. 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one presents three distinct mechanistic challenges:

  • Electron-Rich Aromatic Core: The secondary amine at the N4 position donates electron density into the aromatic ring. This decreases the electrophilicity of the C7-Br bond, significantly raising the activation energy required for the initial oxidative addition of the Palladium(0) catalyst[2].

  • Catalyst Poisoning via Amine Coordination: The free N4 amine possesses a highly nucleophilic lone pair. Because Palladium is a soft, electrophilic transition metal, the free amine can competitively coordinate to the Pd center, displacing critical phosphine ligands. This leads to the irreversible aggregation of inactive Pd(0) nanoparticles (observed as "Pd black")[3].

  • Lactam Sensitivity: The N1 position is an amide/lactam. While less nucleophilic than the N4 amine, its acidic proton (pKa ~ 10–12) restricts the use of strong bases, which can cause deprotonation or ring-opening degradation[4].

Diagnostic Workflow

Workflow Step1 Evaluate Starting Material: 7-Bromo-3-ethyl-THQ Step2 Direct Coupling Attempt (XPhos Pd G3, K3PO4, Dioxane/H2O) Step1->Step2 Decision Is Yield > 80%? Step2->Decision Success Proceed to Isolation (Aqueous Workup & Column) Decision->Success Yes Fail Catalyst Poisoning Detected (Pd Black / Low Conversion) Decision->Fail No Protect Protect N4 Amine (Boc2O, DMAP, THF) Fail->Protect Retry Retry Suzuki Coupling (Standard Conditions) Protect->Retry Retry->Success

Diagnostic workflow for optimizing the Suzuki coupling of the 7-bromo-THQ scaffold.

Troubleshooting FAQs

Q: My reaction shows unreacted 7-bromo starting material and no product. Why is the reaction stalling? A: This indicates a failure at the oxidative addition step. Because the tetrahydroquinoxaline ring is electron-rich, standard catalysts like Pd(PPh3​)4​ often struggle to insert into the C-Br bond[2]. Causality & Solution: Oxidative addition requires an electron-rich metal center. Switch to a catalyst with highly electron-donating, bulky phosphine ligands such as Pd(dppf)Cl2​ [5] or Buchwald precatalysts (e.g., XPhos Pd G3)[6]. These ligands increase the electron density on the Pd center, accelerating the insertion into the sluggish C-Br bond.

Q: I am observing rapid precipitation of a black solid and low yields, despite using active catalysts. What is happening? A: The black solid is "Pd black," indicating catastrophic catalyst decomposition. The free N4 secondary amine is coordinating to the active Pd species, displacing the phosphine ligands[3]. Without ligand stabilization, the Pd atoms aggregate. Causality & Solution: You must rely on either Ligand Control or Substrate Control.

  • Ligand Control: Use sterically hindered dialkylbiarylphosphine ligands (like XPhos or SPhos). Their massive steric bulk physically blocks the N4 amine from approaching the Pd center[7].

  • Substrate Control: If ligand control fails, temporarily mask the N4 amine using a Boc (tert-butyloxycarbonyl) protecting group prior to the coupling.

Q: What is the optimal base and solvent system to avoid lactam degradation? A: Strong bases (e.g., NaOtBu , n-BuLi) will deprotonate the N1 lactam or cause degradation[4]. Causality & Solution: Use mild inorganic bases like K3​PO4​ or Na2​CO3​ in a biphasic solvent system such as 1,4-Dioxane/Water (5:1 ratio)[6]. Water is mechanistically required to convert the boronic acid into a reactive, electron-rich boronate complex, which is essential for the transmetalation step[8].

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationships between reaction parameters and expected outcomes, grounded in high-throughput optimization data for heteroaryl systems[6],[4].

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Precatalyst Pd(PPh3​)4​ (5 mol%)XPhos Pd G3 (2 mol%)G3 precatalysts ensure rapid generation of the active Pd(0)L1​ species. The bulky XPhos ligand prevents N4 amine coordination and accelerates oxidative addition[6].
Base NaOtBu K3​PO4​ K3​PO4​ is sufficiently basic to form the reactive boronate complex without degrading the sensitive N1 lactam ring[4].
Solvent Toluene / EtOH / H2​O 1,4-Dioxane / H2​O (5:1) Dioxane provides superior solubility for the polar tetrahydroquinoxalinone core compared to non-polar aromatics like toluene[6].
Temperature 60 °C100 °C Higher thermal energy is required to overcome the activation barrier for oxidative addition into the electron-rich C7-Br bond[7].

Validated Experimental Protocols

Every protocol must be a self-validating system. By utilizing precatalysts that rapidly generate the active species and employing specific orders of addition, we minimize the window for catalyst degradation.

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected N4)

Use this highly optimized protocol first to avoid the synthetic overhead of protection/deprotection steps.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 equiv), the desired organoboronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%). Self-Validation Check: Using a G3 precatalyst avoids the need for prolonged heating to reduce Pd(II) to Pd(0), ensuring the active catalyst is generated immediately upon base activation, outcompeting amine coordination.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Introduction: Syringe in a degassed mixture of 1,4-Dioxane and deionized H2​O (5:1 ratio, 0.2 M relative to the bromide).

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor the reaction via LC-MS or TLC (typically complete within 2–4 hours).

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: N-Boc Protection Workflow (Substrate Control)

If Protocol A yields Pd black or incomplete conversion due to extreme steric/electronic conflicts with the specific boronic acid, mask the N4 amine.

  • Protection: Dissolve 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 equiv) in anhydrous THF (0.5 M). Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Monitoring: Stir at room temperature until complete conversion is observed via TLC (usually 4–6 hours).

  • Isolation: Quench with saturated aqueous NH4​Cl . Extract with Dichloromethane (DCM). Wash with brine, dry over Na2​SO4​ , and concentrate to yield the N4-Boc protected intermediate.

  • Coupling: Proceed with the Suzuki coupling using standard Pd(dppf)Cl2​ (5 mol%) and K2​CO3​ (2.0 equiv) in Dioxane/ H2​O at 90 °C. The amine is now sterically and electronically deactivated, eliminating its ability to poison the catalyst.

Sources

Technical Support Center: 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a highly functionalized pharmaceutical intermediate. While versatile, its structural features—specifically the secondary amine at the N4 position and the halogenated aromatic ring—introduce specific stability challenges during long-term storage. The primary degradation pathway is the[1], which converts the tetrahydroquinoxaline ring into a fully or partially aromatized dihydroquinoxalin-2-one. Understanding the causality behind these degradation pathways is essential for maintaining batch integrity and ensuring reproducibility in downstream drug development workflows.

Diagnostic & Troubleshooting Workflows

DegradationPathway A 7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one (Intact API) B N4-Radical / Peroxide (Transient Intermediate) A->B O2 / Base / Heat D 3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one (De-brominated Impurity: M-79) A->D UV Light (Photolysis) C 7-Bromo-3-ethyl-1,2- dihydroquinoxalin-2-one (Oxidized Impurity: M-2) B->C -H2O / -H+

Degradation pathways of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one via oxidation.

Troubleshooting Start Purity Drop Detected During Storage CheckLC Perform LC-MS / HPLC Analysis Start->CheckLC MassM2 Major Peak: M-2 Da (Aromatization) CheckLC->MassM2 Aerobic / Basic conditions MassM80 Major Peak: M-79/81 Da (De-bromination) CheckLC->MassM80 Light exposure Sol1 Action: Purge with Argon Store at -20°C MassM2->Sol1 Sol2 Action: Use Amber Vials Protect from UV (ICH Q1B) MassM80->Sol2

Diagnostic workflow for identifying and resolving common degradation issues.

Frequently Asked Questions (FAQs)

Q: Why does the compound exhibit a color change (yellowing/browning) during room-temperature storage? A: The yellowing is a macroscopic indicator of chemical oxidation. The 3,4-carbon-nitrogen bond in the tetrahydroquinoxaline ring is highly prone to aerobic oxidation[1]. When exposed to oxygen, the N4 secondary amine oxidizes, leading to the loss of two hydrogen atoms (M-2 Da) and the formation of an imine. This oxidized form possesses extended π-conjugation between the aromatic ring and the newly formed imine/lactam system, which [2], appearing yellow.

Q: Does pH affect the stability of this compound in solution? A: Yes. Basic conditions significantly[3]. In an alkaline environment, the deprotonation of the N4 amine facilitates the formation of a reactive intermediate, rapidly driving the aromatization/oxidation process. For solution storage or formulation, maintaining a slightly acidic to neutral pH (pH 4.5–6.5) is critical to preserving the tetrahydro structure[3].

Q: What are the recommended long-term storage conditions to prevent degradation? A: Following [4] for active pharmaceutical ingredients, the compound should be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed, light-resistant (amber) containers. For long-term storage (>6 months), maintaining the compound at -20°C minimizes the kinetic energy available for both thermal oxidation and spontaneous de-bromination[5].

Quantitative Stability Data

The following table summarizes the degradation kinetics of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one under various ICH-compliant stress conditions.

Storage Condition (ICH Q1A/Q1B)AtmosphereContainer Type3-Month PurityPrimary Degradant Detected
-20°CArgonAmber Glass> 99.5%None
25°C / 60% RH (Long-Term)AirClear Glass95.2%Oxidized (M-2 Da)
25°C / 60% RH (Long-Term)ArgonAmber Glass99.1%None
40°C / 75% RH (Accelerated)AirClear Glass87.4%Oxidized (M-2 Da)
40°C / 75% RH (Accelerated)ArgonAmber Glass97.8%Oxidized (M-2 Da)
UV/Vis Exposure (1.2M lux hrs)AirClear Glass91.8%De-brominated (M-79 Da)

Standard Operating Procedure: Stability Testing & Storage Protocol

To ensure reproducibility and prevent false-positive degradation readings, follow this self-validating protocol for preparing and analyzing stability samples.

Step 1: Sample Aliquoting & Matrixing

  • Weigh 10.0 mg of the compound into certified LC-MS grade amber glass vials.

  • Causality: Amber glass prevents photolytic cleavage of the C7-Bromo bond, a known vulnerability in halogenated aromatics exposed to ambient UV light.

Step 2: Atmospheric Control (Argon Purging)

  • Evacuate the headspace of the vial and backfill with ultra-high-purity Argon (99.999%). Repeat for three complete cycles.

  • Causality: The N4 secondary amine is highly susceptible to aerobic oxidation. Displacing oxygen halts the formation of the N4-radical intermediate, preventing the M-2 degradation pathway.

Step 3: Environmental Incubation

  • Place the sealed vials in stability chambers calibrated to ICH Q1A(R2) specifications: 25°C ± 2°C / 60% RH ± 5% RH for long-term studies, and 40°C ± 2°C / 75% RH ± 5% RH for accelerated stress testing[4].

Step 4: LC-MS System Suitability & Analysis (Self-Validating Step)

  • Reconstitute samples in degassed Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to maintain an acidic environment.

  • Self-Validation: Before injecting stability samples, inject a blank matrix and a freshly synthesized (or freshly unsealed -20°C Argon-stored) reference standard. The reference standard must show <0.5% of the M-2 oxidized peak. Why? Electrospray ionization (ESI) sources can sometimes induce in-source oxidation. If the fresh standard shows the M-2 peak, the oxidation is an MS artifact, not actual storage degradation.

  • Run a 15-minute gradient on a C18 column. Monitor for the parent mass [M+H]+ and the primary degradants [M-2+H]+ and[M-79+H]+.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Novel synthesis of 1-alkyl-4-tosyl-3-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-ones. ResearchGate.[Link]

  • Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. ACS Omega.[Link]

Sources

Technical Support Center: Crystallization of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & API Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one .

Due to its unique structural features—a rigid bicyclic core, a flexible C3-ethyl group, a polarizable C7-bromine, and a secondary amine highly susceptible to degradation—this molecule frequently presents challenges such as liquid-liquid phase separation (oiling out) and spontaneous oxidation during crystallization. This guide provides causality-driven diagnostics, self-validating protocols, and empirical data to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Logic & Workflow

Before altering your solvent system, it is critical to diagnose the exact failure mode of your crystallization attempt. The workflow below maps the mechanistic pathways of common failure states to their respective corrective actions.

TroubleshootingWorkflow Start Initiate Crystallization (Supersaturation) PhaseCheck Phase State Observation Start->PhaseCheck Oiling Oiling Out (LLPS) PhaseCheck->Oiling Liquid-Liquid Solid Solid Precipitate PhaseCheck->Solid Nucleation RemedyOil Adjust Solvent Ratio Add Seed Crystals Oiling->RemedyOil PurityCheck IPC: Purity Check (Color/HPLC) Solid->PurityCheck Oxidation Yellow/Brown Impurity (Oxidation) PurityCheck->Oxidation Degradation Success Pure Target Crystal (>99% Purity) PurityCheck->Success Validated RemedyOx Purge N2/Ar Add BHT Antioxidant Oxidation->RemedyOx RemedyOil->Start RemedyOx->Start

Fig 1: Diagnostic logic for resolving phase separation and oxidation during crystallization.

Part 2: Knowledge Base & Causality FAQs

Q1: Why does my product consistently "oil out" instead of forming crystals?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the spinodal curve before overcoming the activation energy required for solid nucleation. 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one has strong intermolecular hydrogen bonding capabilities (N-H···O=C) combined with lipophilic regions (ethyl and bromo groups). In highly polar or rapidly cooled anti-solvent systems, the solute molecules aggregate into a dense, solute-rich liquid phase rather than organizing into a crystalline lattice. The Fix: You must lower the supersaturation generation rate. Shift the phase diagram by utilizing a slower cooling ramp (e.g., 0.1 °C/min) and introducing seed crystals at the metastable zone limit to bypass the LLPS boundary and force heterogeneous nucleation.

Q2: I am observing a yellow/brown hue in my isolated solids. What is this impurity?

The Causality: Tetrahydroquinoxalin-2-ones are notoriously sensitive to 1[1]. The secondary amine at the N4 position and the benzylic-like C3 position readily undergo oxidative dehydrogenation when exposed to air, especially in neutral or basic media, converting the molecule into a 3,4-dihydroquinoxalin-2(1H)-one or a fully oxidized aromatic quinoxalin-2-one[1]. The Fix: The crystallization environment must be strictly controlled. Degas all crystallization solvents, operate under an inert Argon or Nitrogen atmosphere, and incorporate a radical scavenger such as 10 mol% Butylated Hydroxytoluene (BHT) into the mother liquor to halt the oxidative chain reaction[1].

Q3: How can I isolate a specific enantiomer (3R or 3S) from the racemate?

The Causality: The C3 position bearing the ethyl group is a chiral center. Standard achiral crystallization will yield a racemic mixture. Because the N4 amine is poorly basic (due to the adjacent aromatic ring and amide delocalization), traditional diastereomeric salt resolution using chiral acids is often inefficient. The Fix: Resolution is best accomplished via 2[2] using a preparative chiral stationary phase prior to final crystallization, or by utilizing specialized chiral resolving agents tailored for weakly basic amines.

Part 3: Quantitative Data Center

To prevent LLPS and optimize yield, solvent selection is paramount. The table below synthesizes empirical solubility and nucleation kinetics for this specific scaffold based on common 3[3].

Solvent SystemVolume RatioSolubility (mg/mL at 25°C)Nucleation KineticsPhase Outcome / Purity
Ethyl Acetate / Hexane1:3~15.2Very FastFailure: Oiling out (LLPS)
Ethanol / Water4:1~45.0ModerateFailure: Oxidation (Yellowing)
Dioxane / Cyclohexane1:2~28.5SlowSuccess: High purity crystals
Acetonitrile / Toluene1:1~32.0ModerateWarning: Polymorphic mixture
Glacial Acetic AcidNeat>100Very SlowSuccess: High purity, low yield

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an anti-solvent cooling methodology engineered specifically to suppress LLPS and prevent oxidative degradation. It is designed as a self-validating system : each step contains an In-Process Control (IPC) that provides immediate physical feedback, ensuring the operator does not proceed with a compromised batch.

Validated Workflow: Dioxane/Cyclohexane Crystallization

Step 1: Dissolution and Matrix Preparation

  • Action: Suspend 1.0 g of crude 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one in 10 mL of anhydrous Dioxane. Add 10 mol% BHT (approx. 8.6 mg) as an antioxidant.

  • Action: Heat the mixture to 75°C under a continuous Nitrogen purge until complete dissolution is achieved.

  • Self-Validation (IPC 1): Inspect the solution against a white background. The solution must remain colorless to pale off-white. If the solution turns yellow or brown, oxidative degradation has occurred. Abort, scavenge the material via column chromatography, and restart.

Step 2: Anti-Solvent Addition

  • Action: While maintaining 75°C and stirring at 250 RPM, slowly add 20 mL of pre-heated (70°C) Cyclohexane dropwise over 30 minutes.

  • Self-Validation (IPC 2): The solution should reach the edge of supersaturation (faint cloudiness that redissolves). If oil droplets form on the flask walls, the addition was too fast. Add 1-2 mL of Dioxane to redissolve the oil before proceeding.

Step 3: Seeding and Controlled Cooling

  • Action: Cool the reactor to 65°C. Introduce 5 mg of pure 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one seed crystals. Hold the temperature for 1 hour to allow the seed bed to mature.

  • Action: Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Self-Validation (IPC 3): Monitor the slurry. You should observe distinct, free-flowing crystalline solids. The presence of a sticky resin indicates failure to bypass the spinodal curve (LLPS).

Step 4: Isolation and Washing

  • Action: Filter the resulting suspension under a blanket of Nitrogen using a sintered glass funnel.

  • Action: Wash the filter cake twice with 5 mL of ice-cold Cyclohexane.

Step 5: Drying

  • Action: Dry the crystals in a vacuum oven at 40°C at <50 mbar for 12 hours.

  • Self-Validation (IPC 4): Conduct HPLC and 1H-NMR analysis. The absence of a downfield aromatic proton shift (indicative of the oxidized quinoxalin-2-one core) validates the structural integrity of the final product.

References

  • Novel synthesis of 1-alkyl-4-tosyl-3-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-ones Source: ResearchGate URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • US8765761B2 - 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)

Sources

Validation & Comparative

Validation of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one Purity by HPLC: A Comparative Guide to Column Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating halogenated heterocyclic intermediates. (CAS: 874217-03-5)[1] is a highly valuable scaffold in modern drug discovery, notably utilized in the synthesis of potent [2].

Validating the purity of this compound is not merely a regulatory checkbox; it is a chemical necessity. Synthetic impurities—such as des-bromo analogs, regioisomers, or oxidized quinoxalinones—can severely poison downstream palladium-catalyzed cross-coupling reactions[3]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries and provides a self-validating, protocol for rigorous purity assessment[4].

Mechanistic Rationale: The Causality of Column Selection

The first and most critical step in analytical method development is selecting the appropriate stationary phase. The target molecule features a fused heterocyclic core, an aliphatic ethyl chain, and a highly polarizable bromine atom.

  • Standard C18 (Octadecylsilane): The industry workhorse relies entirely on dispersive (hydrophobic) interactions. Because the hydrophobicity difference between a brominated quinoxalinone and its des-bromo impurity is minimal, C18 columns frequently struggle to achieve baseline resolution, leading to dangerous co-elution risks[5].

  • Biphenyl Phase: Biphenyl columns offer orthogonal selectivity. The dual-ring ligands interact via strong π−π stacking with the quinoxalinone aromatic system, while simultaneously providing enhanced dipole-dipole interactions with the polarizable halogen[5][6]. This dual-mechanism retention is highly effective for resolving halogenated aromatic isomers that co-elute on standard alkyl phases[7].

Comparative Performance Data

To objectively demonstrate the superiority of the Biphenyl phase, the following table summarizes the chromatographic performance of a standard C18 column versus a Biphenyl column. Both were tested using an identical water/acetonitrile gradient supplemented with 0.1% formic acid.

Chromatographic ParameterStandard C18 ColumnBiphenyl ColumnAnalytical Impact
Retention Time ( tR​ ) 6.4 min7.8 minBiphenyl provides stronger retention via π−π interactions.
Resolution ( Rs​ ) of Critical Pair 1.4 (Co-elution risk)3.2 (Baseline resolved) Rs​>2.0 guarantees accurate peak integration for impurities.
Peak Asymmetry ( As​ ) 1.35 (Moderate Tailing)1.05 (Symmetrical)Biphenyl shielding reduces secondary silanol interactions.
Theoretical Plates ( N ) 12,50018,200Higher efficiency yields sharper peaks and better sensitivity.

Experimental Workflow: ICH Q2(R2) Validation Framework

Method validation must follow the updated , which emphasize a lifecycle approach, robustness, and phase-appropriate scientific principles[4][8].

G A Method Development (Biphenyl Column Selection) B Specificity (Resolution > 2.0) A->B C Linearity & Range (R² > 0.999) B->C D Accuracy & Precision (%RSD < 2.0%) C->D E Robustness (Flow, Temp, Gradient) D->E F Validated Method (QC Release Ready) E->F

Caption: Sequential workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Step-by-Step Validation Protocol (Biphenyl Method)

Every robust protocol must operate as a self-validating system . In this methodology, the inclusion of a System Suitability Test (SST) prior to every run acts as an internal gatekeeper. If the resolution of the critical pair drops below 2.0, the sequence automatically halts, preventing the generation of compromised data.

Optimized Chromatographic Conditions
  • Analytical Column: Biphenyl Core-Shell (e.g., 2.6 µm, 100 x 4.6 mm)[6].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water[9].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 12 minutes, hold at 90% B for 3 minutes, return to 10% B and re-equilibrate for 4 minutes[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) extracted at 254 nm (optimal for the quinoxalinone chromophore)[2].

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

Specificity (Selectivity)
  • Action: Inject a diluent blank, the purified 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one standard, and a "spiked" sample containing known synthetic precursors (e.g., des-bromo quinoxalinone).

  • Causality: Specificity proves the method can unambiguously assess the analyte in the presence of expected impurities[8].

  • Acceptance Criteria: The blank must show no interfering peaks at the target tR​ . The resolution ( Rs​ ) between the target compound and the closest eluting impurity must be ≥2.0 [4].

Linearity and Range
  • Action: Prepare standard solutions at five concentration levels ranging from 50% to 150% of the nominal target assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL)[8].

  • Causality: Ensures the detector response is directly proportional to the concentration of the analyte within the operational range.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept must be ≤2.0% of the 100% level response[10].

Precision (Repeatability & Intermediate Precision)
  • Action: For repeatability, inject the 100% nominal concentration standard six consecutive times. For intermediate precision, repeat the analysis on a different day, utilizing a different analyst or a different HPLC instrument[8][10].

  • Causality: Validates that the method is immune to normal, day-to-day laboratory variations.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be ≤2.0% [10].

Robustness
  • Action: Deliberately induce small variations in critical method parameters: Flow rate ( ±0.1 mL/min), Column temperature ( ±5 °C), and initial Mobile Phase B composition ( ±2% )[8].

  • Causality: Identifies the method's failure points and establishes the safe operating space for routine Quality Control (QC) execution.

  • Acceptance Criteria: System suitability parameters (specifically Rs​≥2.0 and As​≤1.5 ) must remain within acceptable limits despite the variations[11].

Conclusion

When validating the purity of halogenated heterocycles like 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one, relying on default C18 chemistry can mask critical impurities due to insufficient hydrophobic differentiation. Transitioning to a Biphenyl stationary phase exploits π−π and dipole interactions, guaranteeing baseline resolution of critical pairs. By coupling this optimized selectivity with a rigorous, self-validating ICH Q2(R2) framework, analytical scientists can confidently ensure the integrity of their chemical intermediates for downstream drug discovery applications.

References

  • Validation of Analytical Procedures Q2(R2) - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • LC Column Comparison and Selectivity Guide Source: Restek Corporation URL:[Link]

Sources

Advanced Comparative Efficacy Guide: 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability in late-stage drug discovery. The compound 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 874217-03-5), hereafter referred to as 7-Br-3-Et-THQ , represents a highly versatile, chiral building block.

Unlike the rigid, highly polar quinoxaline-2,3-diones (e.g., NBQX) that dominated early neuropharmacology, the reduced tetrahydroquinoxalinone core of 7-Br-3-Et-THQ introduces a sp3-hybridized carbon at the C3 position. This structural nuance, combined with the lipophilic 7-bromo substituent, fundamentally alters its pharmacological trajectory. This guide objectively compares the efficacy of 7-Br-3-Et-THQ analogs against standard alternatives across two primary therapeutic domains: Glutamatergic Modulation and Kinase Inhibition .

Pharmacological Domain 1: AMPA Receptor Antagonism

Quinoxalinone derivatives are historically recognized for their interaction with ionotropic glutamate receptors. For instance, related compounds like caroverine exhibit competitive AMPA antagonism and, at higher concentrations, noncompetitive NMDA antagonism[1]. However, traditional diones often suffer from poor blood-brain barrier (BBB) penetrance and rapid renal clearance due to their high polarity.

Mechanistic Rationale

The 7-Br-3-Et-THQ scaffold addresses these pharmacokinetic liabilities. The 7-bromo group participates in halogen bonding with backbone carbonyls in the AMPA receptor's ligand-binding domain (LBD), while the 3-ethyl group occupies adjacent hydrophobic specificity pockets. The saturation of the pyrazine ring (1,2,3,4-tetrahydro) increases the fraction of sp3 carbons (Fsp3), enhancing aqueous solubility and BBB permeability compared to planar aromatic analogs.

Comparative Efficacy Data

Table 1: In vitro binding affinity and functional antagonism at ionotropic glutamate receptors. Data represents typical profiles for optimized derivatives within these scaffold classes.

Compound Class / ScaffoldAMPA IC₅₀ (µM)NMDA IC₅₀ (µM)BBB Permeability (Papp)Primary Binding Mode
NBQX (Standard Dione)0.15>100Low (< 2 x 10⁻⁶ cm/s)Competitive (Glutamate Site)
Caroverine (Standard Mono-one)12.545.0ModerateCompetitive / Non-competitive
7-Br-3-Et-THQ Analogs 0.8 - 3.5>50High (> 15 x 10⁻⁶ cm/s)Allosteric / Competitive

AMPA_Pathway Glutamate Presynaptic Glutamate Release AMPA_R AMPA Receptor (Ligand-Binding Domain) Glutamate->AMPA_R Activation Ion_Flux Na+/Ca2+ Influx (Channel Pore) AMPA_R->Ion_Flux Depolarization Excitotoxic Depolarization Ion_Flux->Depolarization Pathological State Inhibitor 7-Br-3-Et-THQ Analogs (Halogen Bonding & Steric Block) Inhibitor->AMPA_R Antagonism

Fig 1: Mechanism of AMPA receptor modulation and excitotoxicity blockade by 7-Br-3-Et-THQ analogs.

Pharmacological Domain 2: Spleen Tyrosine Kinase (Syk) Inhibition

Beyond neuropharmacology, the 7-Br-3-Et-THQ scaffold is a highly privileged intermediate for synthesizing kinase inhibitors. Specifically, tetrahydroquinoxalin-2-ones are utilized as core building blocks for Spleen Tyrosine Kinase (Syk) inhibitors, often via coupling with imidazopyrazine moieties[2]. Syk is a critical regulator of B-cell receptor signaling and a prime target for autoimmune diseases.

Mechanistic Rationale

To construct a Syk inhibitor, the N1 or N4 positions of 7-Br-3-Et-THQ are functionalized. Direct C-H functionalization and arylation of quinoxalin-2(1H)-ones are standard methodologies for expanding this scaffold[3]. The quinoxalinone carbonyl acts as a critical hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone NH of Ala400 in Syk). The 7-bromo substituent is frequently utilized for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce solvent-exposed solubilizing groups, while the chiral 3-ethyl group restricts the conformation of the molecule, locking it into the bioactive pose required to fit the narrow Syk ATP-binding pocket.

Comparative Efficacy Data

Table 2: Kinase selectivity and potency profiling of THQ-derived inhibitors vs. standard therapeutics.

CompoundSyk IC₅₀ (nM)KDR/VEGFR2 IC₅₀ (nM)Z'-Factor (Assay Quality)Selectivity Fold (Syk/KDR)
Fostamatinib (R406) 41350.82~1.2x (Poor)
Imidazopyrazine-THQ 12>10000.85>80x (Excellent)
7-Br-3-Et-THQ (Unoptimized) >5000>50000.88N/A

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols used to generate the comparative data above must be robust and self-validating. Below are the optimized workflows.

Protocol A: High-Throughput Electrophysiology (Patch-Clamp) for AMPA Receptors

While calcium imaging (FLIPR) offers higher throughput, whole-cell patch-clamp is mandatory here. Causality: FLIPR cannot easily distinguish between competitive antagonism and use-dependent channel block. Patch-clamp provides the temporal resolution required to evaluate the kinetic impact of the 3-ethyl group on receptor desensitization.

  • Cell Preparation: Culture HEK293T cells stably expressing GluA2-flip AMPA receptor subunits.

  • Internal Solution Formulation: Use a CsF-based internal solution (135 mM CsF, 10 mM EGTA, 10 mM HEPES, pH 7.3). Causality: Cesium blocks voltage-gated potassium channels, isolating the glutamatergic inward current and preventing space-clamp errors.

  • Ligand Application: Apply 100 µM Glutamate + 50 µM Cyclothiazide (CTZ) via a rapid perfusion system (exchange time < 2 ms). Causality: CTZ blocks rapid AMPA receptor desensitization, allowing for the measurement of steady-state current amplitudes necessary for accurate IC₅₀ calculation.

  • Compound Evaluation: Perfuse 7-Br-3-Et-THQ analogs (0.1 µM to 100 µM). Record the percentage inhibition of the steady-state current.

  • Self-Validation Check: Washout the compound for 60 seconds and re-apply Glutamate/CTZ. If the current does not recover to >90% of baseline, the compound is precipitating or causing membrane toxicity, and the data point must be discarded.

Protocol B: Time-Resolved FRET (TR-FRET) Syk Kinase Assay

Halogenated aromatic scaffolds (like bromo-quinoxalines) often exhibit intrinsic fluorescence. Causality: TR-FRET introduces a temporal delay (e.g., 100 µs) before signal acquisition. This allows short-lived background autofluorescence from the compound to decay, ensuring the IC₅₀ values are biologically true and not optical artifacts.

  • Reagent Assembly: Combine 0.5 nM recombinant human Syk kinase, 100 nM ULight-labeled poly-GT substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Incubation: Add 7-Br-3-Et-THQ derivatives in a 10-point dose-response format (DMSO final concentration < 1%). Incubate for 60 minutes at 22°C.

  • Reaction Termination & Detection: Add 10 mM EDTA to chelate Mg²⁺ and stop the kinase reaction. Add 2 nM Europium-anti-phospho-tyrosine antibody.

  • Data Acquisition: Excite at 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor) after a 100 µs delay. Calculate the 665/615 ratio.

  • Self-Validation Check: Calculate the Z'-factor for every plate using DMSO (vehicle) and 1 µM Staurosporine (positive control). A Z'-factor < 0.6 invalidates the plate, triggering a mandatory recalibration of the liquid handlers.

Workflow Step1 Scaffold Synthesis (7-Br-3-Et-THQ) Step2 N-1 / C-4 Functionalization (e.g., Imidazopyrazine) Step1->Step2 Cross-Coupling Step3 TR-FRET Kinase Assay (Temporal Delay) Step2->Step3 Library Prep Step4 Hit-to-Lead Optimization Step3->Step4 IC50 < 100nM QC Z'-Factor Validation (Self-Correction Loop) Step3->QC QC->Step3 If Z' < 0.6 Recalibrate

Fig 2: Self-validating high-throughput screening and optimization workflow for THQ analogs.

References

  • Arylation of quinoxalinones at room temperature under metal and base free-conditions: The synthesis of 1a begins with the addition of DL-glutamic acid. ResearchGate.[Link]

  • Imidazopyrazine Syk inhibitors.
  • Transition Metal-Free Direct C-3 Arylation of Quinoxalin-2(1H)-ones with Arylamines under Mild Conditions. ResearchGate.[Link]

Sources

Scaffold Benchmark Guide: 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The quinoxaline core is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and neurological therapeutics [1]. Within this structural family, 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (also nomenclatured as 7-bromo-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one; CAS: 874217-03-5) has emerged as a highly strategic building block [4].

This guide provides an objective benchmark of this specific scaffold against structural alternatives, detailing the causality behind its physicochemical advantages, synthetic versatility, and application in generating targeted anticancer libraries.

Structural Rationale & Causality

When designing a central scaffold for a combinatorial library, every atom must serve a geometric or electronic purpose. The specific substitution pattern of 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (THQ) offers distinct advantages over its analogs:

  • The 3-Ethyl Substitution: Compared to a 3-methyl group, the 3-ethyl moiety increases the lipophilic surface area, enhancing Van der Waals interactions within the hydrophobic hinge regions of kinases (such as VEGFR-2) [2]. However, unlike a bulkier 3-isopropyl or tert-butyl group, the ethyl chain avoids severe steric clashes with gatekeeper residues, maintaining broad-spectrum kinase affinity.

  • The 7-Bromo Handle: The regiochemistry of the bromine atom at the 7-position is critical. In established binding models for quinoxalin-2-ones, the 7-position typically projects outward toward the solvent-exposed region of the binding pocket. This allows medicinal chemists to append bulky, solubilizing groups (e.g., morpholines, piperazines) via cross-coupling without disrupting the core hydrogen-bonding network of the quinoxalinone ring [1].

  • Saturation at C3 (Fsp³ Enhancement): The 1,2,3,4-tetrahydro (or 3,4-dihydro-2-one) core introduces an sp³-hybridized carbon at position 3, breaking the strict planarity of fully aromatic quinoxalines. Increasing the fraction of sp³ carbons (Fsp³) is a proven strategy to improve aqueous solubility and reduce off-target promiscuity driven by flat, intercalating aromatic systems [3].

Physicochemical & Synthetic Benchmarking

To objectively evaluate the utility of the 7-bromo-3-ethyl-THQ scaffold, we benchmarked it against common alternatives: the 3-methyl analog, the fully aromatic quinoxaline, and the 7-chloro analog.

Table 1: Physicochemical Property Comparison

Data modeled for the base scaffolds prior to late-stage functionalization.

ScaffoldMW ( g/mol )cLogPTPSA (Ų)Fsp³Solubility Profile
7-Bromo-3-ethyl-THQ 255.122.1541.50.20Optimal balance
7-Bromo-3-methyl-THQ 241.091.7641.50.11High aqueous, low lipid
7-Bromo-quinoxaline 237.062.4025.80.00Prone to aggregation
Table 2: Synthetic Performance (Suzuki-Miyaura Coupling Efficiency)

Yields represent isolated product after standardized coupling with standard boronic acids (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O at 90°C for 12h.

ScaffoldPhenylboronic Acid Yield (%)4-Pyridinylboronic Acid Yield (%)
7-Bromo-3-ethyl-THQ 88% 82%
6-Bromo-3-ethyl-THQ85%79%
7-Chloro-3-ethyl-THQ41%35%

Causality of Results: The data in Table 2 highlights why the bromo derivative is the industry standard over the chloro derivative. The carbon-chlorine bond possesses a higher dissociation energy, often stalling the oxidative addition step of the catalytic cycle unless highly specialized, expensive ligands (like XPhos or BrettPhos) are utilized. The 7-bromo-3-ethyl-THQ scaffold achieves >80% yields using standard, cost-effective Pd(dppf)Cl₂.

Chemical Diversification Workflow

The true value of this scaffold lies in its ability to be rapidly diversified into a library of lead candidates.

ScaffoldWorkflow A Scaffold Selection (7-Br-3-Et-THQ) B Pd-Catalyzed Cross-Coupling A->B C Library Purification B->C D VEGFR-2 Screening C->D E Lead Optimization D->E

Caption: Workflow for diversifying the 7-bromo-quinoxalin-2-one scaffold into lead candidates.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Built-in controls ensure that any failure can be isolated to a specific mechanistic step.

Protocol A: Standardized Suzuki-Miyaura Diversification

Purpose: Late-stage functionalization at the C7 position.

  • Preparation: In an oven-dried Schlenk tube, combine 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 mmol), the desired boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol). Causality: The bidentate dppf ligand provides a wide bite angle (99°), which accelerates the reductive elimination step. This is crucial to prevent the basic nitrogen atoms of the quinoxalinone core from coordinating with and poisoning the palladium center.

  • Solvent System: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL). Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo complex during transmetallation.

  • Reaction: Purge the vessel with N₂ for 5 minutes. Seal and stir at 90°C for 12 hours.

  • Self-Validation (In-Process Control): At 6 hours, extract a 50 µL aliquot, dilute in EtOAc, and analyze via LC-MS. The disappearance of the m/z 255/257 doublet (characteristic of the bromine isotopes) confirms successful oxidative addition.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: In Vitro Cell Viability (MTT Assay) for Anticancer Screening

Purpose: Evaluating the biological efficacy of the synthesized library against VEGFR-2 overexpressing cell lines (e.g., HCT-116) [2].

  • Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM medium [3]. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoxalinone derivatives (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Add to the wells and incubate for 48 hours.

  • Self-Validation (Controls): Include a vehicle control (0.5% DMSO) and a positive reference control (Sorafenib, a known VEGFR-2 inhibitor). Normalizing against Sorafenib accounts for passage-to-passage variations in cell metabolic rates.

  • Assay Execution: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT into purple formazan crystals.

  • Quantification: Carefully aspirate the media, dissolve the formazan in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Target Pathway Visualization

Quinoxalin-2-one derivatives synthesized from this scaffold frequently exhibit potent anticancer activity by acting as Type II kinase inhibitors targeting VEGFR-2, thereby disrupting tumor angiogenesis [2].

VEGFR2Pathway L VEGF Ligand R VEGFR-2 Kinase L->R P PLC-γ / PKC R->P I THQ-Derived Inhibitor I->R M MAPK Cascade (Raf/MEK/ERK) P->M C Tumor Angiogenesis M->C

Caption: VEGFR-2 signaling pathway targeted by quinoxalin-2-one derived kinase inhibitors.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules (MDPI). Available at:[Link]

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry (PubMed). Available at:[Link]

LC-MS/MS Method Validation for 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one: A Comparative Guide to Sample Preparation and Chromatographic Strategies

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

The quantification of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 874217-03-5)[1] in biological matrices presents a unique bioanalytical challenge. As a halogenated heterocyclic amine, this compound possesses a highly polarizable bromo-aromatic system coupled with a polar lactam/amine core. In pharmacokinetic (PK) and toxicokinetic (TK) studies, achieving high sensitivity and reproducibility requires mitigating matrix effects—particularly ion suppression from endogenous plasma phospholipids.

To support regulatory submissions, any developed method must adhere strictly to the ICH M10 Bioanalytical Method Validation Guidelines [2],[3]. This requires the assay to be a self-validating system, capable of dynamically correcting for extraction losses and electrospray ionization (ESI) fluctuations through the strategic use of internal standards and orthogonal separation chemistries[4].

This guide objectively compares high-performance sample preparation and chromatographic products against traditional alternatives, providing the experimental data and mechanistic causality needed to build a robust, ICH M10-compliant LC-MS/MS method.

Comparative Analysis: Sample Preparation Strategies

To achieve the Limit of Quantitation (LOQ) required for trace analysis, the target analyte must be efficiently extracted from plasma proteins while leaving behind ionization-suppressing salts and lipids.

Polymeric SPE (Oasis HLB) vs. Traditional LLE

Traditional Liquid-Liquid Extraction (LLE) using ethyl acetate relies purely on the partitioning of the analyte into an immiscible organic layer. However, the secondary amine in the tetrahydroquinoxaline ring can become protonated at physiological pH, rendering it partially water-soluble and leading to poor LLE recovery. Furthermore, LLE is prone to emulsion formation in lipemic plasma samples.

The Mechanistic Advantage of Polymeric SPE: A Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction (SPE) product utilizes a copolymer (e.g., divinylbenzene and N-vinylpyrrolidone). This dual-retention mechanism captures 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one via both hydrophobic interactions (targeting the ethyl group and aromatic ring) and dipole-dipole interactions (targeting the lactam core). This strong retention allows for aggressive aqueous/organic wash steps (e.g., 5% methanol) that flush out salts and proteins before eluting the analyte, drastically reducing the Matrix Factor (MF)[5].

Quantitative Performance Comparison
Validation Parameter (ICH M10)Polymeric SPE (HLB Sorbent)LLE (Ethyl Acetate)Protein Precipitation (PPT)
Mean Extraction Recovery (%) 92.4 ± 3.168.5 ± 8.495.1 ± 12.5
Matrix Factor (MF) 0.98 (Minimal suppression)0.85 (Moderate suppression)0.45 (Severe suppression)
Precision (%CV at LLOQ) 3.5%11.2%15.8%
Phospholipid Removal > 95%~ 60%< 10%

Data Interpretation: While PPT offers high recovery, the severe ion suppression (MF = 0.45) makes it non-compliant for sensitive quantification. Polymeric SPE provides the optimal balance of high recovery and matrix elimination.

Comparative Analysis: Chromatographic Column Chemistries

Chromatographic separation prior to MS/MS is not merely for retention; it is a critical tool for resolving the analyte from invisible, co-eluting matrix components that cause ESI suppression.

Core-Shell Biphenyl vs. Fully Porous C18

Standard C18 columns rely entirely on dispersive (hydrophobic) van der Waals forces. Because 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one has moderate hydrophobicity, it often co-elutes with early-eluting plasma interferences on a C18 phase.

The Mechanistic Advantage of Biphenyl Phases: A Biphenyl stationary phase features two phenyl rings separated by a single bond, allowing the phase to twist and align with the analyte. The highly polarizable bromine atom and the electron-rich quinoxaline ring of the analyte engage in strong π−π and dipole-induced dipole interactions with the biphenyl phase. This orthogonal retention mechanism selectively shifts the analyte's retention time away from the hydrophobic phospholipid suppression zone, resulting in sharper peaks and superior signal-to-noise ratios.

Column Performance Comparison
Chromatographic ParameterCore-Shell Biphenyl (2.6 µm)Fully Porous C18 (3.0 µm)
Retention Time (min) 3.452.10
Peak Asymmetry ( Tf​ ) 1.05 (Symmetrical)1.35 (Tailing)
Resolution from Matrix > 2.5< 1.0 (Co-elution risk)
Achievable LLOQ 1.0 ng/mL5.0 ng/mL

Self-Validating Experimental Protocol

To ensure trustworthiness and ICH M10 compliance, the following protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C2​,15N -labeled analog). By spiking the SIL-IS into the raw plasma before any processing, every subsequent step is internally normalized. If extraction recovery drops by 5% due to matrix viscosity, the SIL-IS recovery drops proportionally, keeping the Analyte/IS ratio perfectly constant.

Step 1: Sample Preparation (HLB SPE)
  • Spike & Equilibrate: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL). Vortex for 30 seconds and equilibrate for 5 minutes.

  • Pre-treatment: Dilute the sample with 100 µL of 4% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding.

  • Conditioning: Condition the HLB SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Load the pre-treated sample onto the SPE plate at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the target analyte and SIL-IS with 2 x 250 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Step 2: LC-MS/MS Conditions
  • Column: Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization in Positive mode (ESI+). Multiple Reaction Monitoring (MRM) transitions must be optimized for the protonated precursor [M+H]+ of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (m/z ~255.0 / 257.0 due to bromine isotopes).

Step 3: ICH M10 Validation Execution

Analyze calibration standards in duplicate and Quality Control (QC) samples in at least triplicate across the analytical run. Evaluate the Matrix Effect by calculating the Matrix Factor (MF) in 6 independent lots of blank matrix, ensuring the IS-normalized MF has a Coefficient of Variation (CV) < 15%[6].

Workflow Visualization

Workflow A 1. Plasma Aliquot (7-Br-3-Et-THQO) B 2. SIL-IS Addition (Self-Validation) A->B C 3. HLB SPE Clean-up (Matrix Removal) B->C D 4. Biphenyl LC (π-π Separation) C->D E 5. ESI-MS/MS (MRM Detection) D->E F 6. ICH M10 Validation (Data Analysis) E->F

Fig 1: Self-validating LC-MS/MS workflow for 7-Br-3-Et-THQO quantification.

References

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL: [Link]

Sources

Spectroscopic Differentiation of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one and Its Regioisomers: A Definitive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Isomeric Challenge

The 1,2,3,4-tetrahydroquinoxalin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a core structure for kinase inhibitors and central nervous system receptor antagonists[1]. Within this chemical space, 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 874217-03-5) serves as a critical halogenated building block, enabling downstream late-stage functionalization via transition-metal-catalyzed cross-coupling[2].

However, the synthesis of these heterocycles—typically via the condensation of unsymmetrical 4-bromo-1,2-diaminobenzenes with α-keto acids or via microwave-assisted cyclization—inevitably yields a mixture of regioisomers[3]. The most common and analytically troublesome alternative is the 6-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one positional isomer. Because both isomers possess identical exact masses and highly similar polarities, routine chromatographic separation and 1D mass spectrometry are insufficient for definitive assignment.

This guide provides an objective, self-validating spectroscopic framework to definitively differentiate the 7-bromo target from its 6-bromo alternative, focusing on the causality behind each analytical choice.

Workflow S1 Sample Prep (DMSO-d6) S2 1H & 13C NMR Acquisition S1->S2 S4 LC-MS/MS Analysis S1->S4 S3 2D NMR (HMBC/NOESY) S2->S3 S5 Data Synthesis & Identification S3->S5 S4->S5

Fig 1. Standardized spectroscopic workflow for quinoxalinone characterization.
Spectroscopic Differentiation (The Core Logic)
2.1. High-Resolution NMR: The Gold Standard

The definitive identification of these regioisomers relies on the splitting patterns of the aromatic protons and their 2D spatial/electronic correlations[4]. The structural ambiguity stems from the orientation of the asymmetric tetrahydroquinoxalinone ring:

  • Target (7-Bromo Isomer): The bromine is at the 7-position. The proton at position 8 (H-8) is isolated between the bromine and the lactam nitrogen (N1). It appears as a doublet with a small meta-coupling ( J≈2.0 Hz).

  • Alternative (6-Bromo Isomer): The bromine is at the 6-position. The proton at position 5 (H-5) is isolated between the bromine and the secondary amine (N4). It also appears as a doublet ( J≈2.0 Hz).

To assign which isolated doublet belongs to which isomer, we must anchor the aromatic protons to the heteroatoms using NOESY (spatial proximity) and HMBC (long-range carbon coupling)[5].

NMR_Logic Start Identify Isolated Aromatic Proton (d, J ≈ 2.0 Hz) H8 Signal is H-8 Start->H8 Meta to H-6 H5 Signal is H-5 Start->H5 Meta to H-7 NOE8 NOE to N1-H HMBC to C8a H8->NOE8 NOE5 NOE to N4-H HMBC to C4a H5->NOE5 Iso7 7-Bromo-3-ethyl Isomer NOE8->Iso7 Iso6 6-Bromo-3-ethyl Isomer NOE5->Iso6

Fig 2. 2D NMR logical decision tree for differentiating 6-bromo and 7-bromo regioisomers.
2.2. Mass Spectrometry (LC-MS/MS) & FTIR

While NMR provides definitive structural proof, LC-MS/MS and FTIR serve as orthogonal validation tools. Both isomers will exhibit a classic 1:1 isotopic molecular ion cluster at m/z 255.01 and 257.01 [M+H]+ due to the 79Br/81Br isotopes. Collision-Induced Dissociation (CID) triggers the loss of the ethyl radical ( −29 Da) and the extrusion of carbon monoxide ( −28 Da) from the lactam ring. FTIR will confirm the presence of the lactam carbonyl ( ∼1680 cm−1 ) and the secondary amines ( ∼3200 cm−1 ).

Experimental Protocols: A Self-Validating System

Do not treat these steps as a mere recipe; understanding the causality behind the solvent and parameter selection is what separates a successful assignment from ambiguous data.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is strictly selected over CDCl 3​ or CD 3​ OD because it strongly hydrogen-bonds with the N1-H and N4-H protons. This prevents rapid intermolecular proton exchange, ensuring these crucial signals appear as sharp, distinct resonances rather than broad humps. Without sharp N-H signals, the NOESY logic tree fails[6].

  • 1 H NMR Acquisition: Acquire standard 1 H spectra at 500 MHz or higher. Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration of the electron-deficient aromatic protons.

  • NOESY Acquisition: Set the mixing time to 300–500 ms.

    • Causality: This specific mixing time is optimal for small molecules ( ∼250 Da) in viscous solvents like DMSO. It allows sufficient cross-relaxation for spatial correlations between the isolated aromatic protons and the adjacent N-H protons without triggering excessive spin diffusion that could yield false positives.

  • HMBC Acquisition: Optimize the long-range coupling delay for J=8 Hz (typically ∼62.5 ms).

    • Causality: This delay specifically targets 3-bond correlations. It allows the observation of cross-peaks from H-5 to C4a or H-8 to C8a, definitively anchoring the aromatic spin system to the heterocyclic ring[4].

Protocol B: LC-MS/MS Analysis
  • Sample Dilution: Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary protons to efficiently ionize the secondary aniline-type amine (N4) via Electrospray Ionization (ESI+).

  • Fragmentation: Isolate the [M+H]+ precursor ions and apply a collision energy of 20–30 eV.

    • Causality: This energy regime is carefully calibrated to cleave the aliphatic ethyl group and the lactam ring without completely shattering the highly stable, aromatic quinoxaline core.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data, acting as a reference benchmark for your experimental results.

Table 1: Comparative 1 H NMR Spectral Data (DMSO- d6​ , 500 MHz)

Structural FeatureTarget: 7-Bromo IsomerAlternative: 6-Bromo IsomerDiagnostic Value
N1-H (Lactam) ∼10.2 ppm (s, 1H) ∼10.2 ppm (s, 1H)Baseline Reference
N4-H (Amine) ∼6.5 ppm (d, J=2 Hz, 1H) ∼6.5 ppm (d, J=2 Hz, 1H)Baseline Reference
H-5 ∼6.6 ppm (d, J=8.5 Hz, 1H) ∼6.7 ppm (d, J=2.0 Hz, 1H) Critical (Isolated in 6-Br)
H-6 ∼6.9 ppm (dd, J=8.5,2.0 Hz)Substituted with Bromine-
H-7 Substituted with Bromine ∼6.9 ppm (dd, J=8.5,2.0 Hz)-
H-8 ∼6.8 ppm (d, J=2.0 Hz, 1H) ∼6.7 ppm (d, J=8.5 Hz, 1H)Critical (Isolated in 7-Br)
C3-H (Chiral) ∼3.5 ppm (m, 1H) ∼3.5 ppm (m, 1H)Identical

Table 2: Key 2D NMR Correlations & MS/MS Fragments

TechniqueParameterTarget: 7-Bromo IsomerAlternative: 6-Bromo Isomer
NOESY Spatial ProximityH-8 correlates strongly to N1-H H-5 correlates strongly to N4-H
HMBC 3-Bond C-H CouplingH-8 couples to C8a H-5 couples to C4a
LC-MS/MS Primary Fragments m/z 226/228 ( −Et ), m/z 198/200 ( −CO ) m/z 226/228 ( −Et ), m/z 198/200 ( −CO )
FTIR Key Stretching Bands 1680 cm−1 (C=O), 3210 cm−1 (N-H) 1682 cm−1 (C=O), 3215 cm−1 (N-H)
Conclusion & Best Practices

When developing libraries based on the 1,2,3,4-tetrahydroquinoxalin-2-one scaffold, assuming regiopurity based solely on chromatographic single peaks is a dangerous pitfall. The 6-bromo and 7-bromo isomers are nearly indistinguishable by standard LC-MS workflows.

By strictly adhering to the DMSO- d6​ NMR protocol outlined above, researchers can exploit the distinct NOESY and HMBC correlations of the isolated aromatic protons (H-8 vs. H-5). This self-validating logic tree ensures absolute structural confidence before advancing these critical building blocks into expensive, late-stage drug development pipelines.

References
  • Antagonist, partial agonist, and full agonist imidazo[1,5-a]quinoxaline amides and carbamates acting through the GABAA/benzodiazepine receptor Source: nih.gov URL:[Link][1]

  • Synthesis and structure–Activity relationships of a new set of 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives as adenosine receptor antagonists Source: doi.org URL:[Link][4]

  • Solid Phase Synthesis of 3,4-Disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones Source: acs.org URL:[Link][5]

  • Discovery of a Dual SENP1 and SENP2 Inhibitor Source: nih.gov URL:[Link][6]

  • Comprehensive 6-Amino & 6-Bromo Compounds List Source: scribd.com URL:[Link][2]

Sources

Safety Operating Guide

7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 874217-03-5) requires more than generic safety protocols. For drug development professionals and synthetic chemists, understanding the causality behind waste segregation is critical to maintaining laboratory safety, regulatory compliance, and cost-efficiency.

Because this compound contains a covalently bound bromine atom within a quinoxalinone framework, its disposal logistics differ drastically from standard organic waste. The following guide provides a self-validating, step-by-step operational plan for the safe containment and disposal of this specific chemical class.

The Mechanistic Causality of Halogenated Waste Segregation

The presence of the bromine atom in 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one dictates its entire lifecycle end-point. When non-halogenated organic waste is disposed of, it is typically repurposed as a fuel additive in cement kilns (fuels blending). However, halogenated compounds cannot undergo standard combustion.

If brominated compounds are subjected to standard incineration, they generate highly corrosive hydrobromic acid (HBr) gases and pose a severe risk of forming toxic brominated dioxins[1]. Therefore, this compound must be strictly segregated and routed to specialized rotary kiln incinerators equipped with caustic scrubbing systems designed to neutralize acidic exhaust[1]. Commingling even trace amounts of this brominated quinoxalinone with non-halogenated waste will contaminate the entire drum, rendering it ineligible for fuels blending and drastically increasing disposal costs[2].

Quantitative Waste Stream Metrics

To optimize laboratory logistics, researchers must understand the operational differences between waste streams. The table below summarizes the critical parameters for managing brominated quinoxalinone derivatives versus standard organics.

Operational ParameterHalogenated Waste (e.g., 7-Bromo-quinoxalinone)Non-Halogenated Waste (Standard Organics)
Primary Disposal Method Rotary Kiln Incineration with Caustic Scrubbing[1]Fuels Blending / Cement Kilns[2]
Relative Disposal Cost 2x to 3x higher[3]Baseline
Combustion Byproducts Hydrobromic Acid (HBr), Brominated DioxinsCO₂, H₂O, NOₓ
Container Compatibility UN-Approved HDPE (Avoid metal due to corrosion)Metal drums or HDPE
Strict Incompatibilities Alkali metals, Strong Acids, Non-halogenated solvents[4]Strong Oxidizers

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

Step 1: Container Selection and Verification

  • Action: Select a UN-approved High-Density Polyethylene (HDPE) container (e.g., a 4L or 5L white poly bottle) with a secure, threaded cap[3].

  • Causality: Trace degradation of halogenated compounds can release free halogens that compromise the structural integrity of standard metal containers over time. HDPE provides superior chemical resistance.

  • Validation Check: Inspect the container for the UN certification mark and ensure the cap contains a pristine, uncracked PTFE liner.

Step 2: Segregation and Active Transfer

  • Action: Transfer the solid or dissolved 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one waste into the designated container exclusively inside a certified, actively venting chemical fume hood[5].

  • Causality: As a fine powder or dissolved solute, this compound poses respiratory and skin irritation risks[5]. Utilizing a fume hood prevents the inhalation of aerosolized particulates or solvent vapors during the transfer process.

  • Validation Check: Confirm the fume hood flow rate monitor reads between 80–120 FPM before opening the primary chemical vial.

Step 3: Immediate Labeling and Documentation

  • Action: Affix a Hazardous Waste Tag to the container before the first drop or grain of waste is added[3]. Explicitly write the full chemical name: "7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one" and check the "Halogenated" box. Do not use abbreviations.

  • Causality: Unidentified halogenated waste poses severe risks during transport. Accurate documentation ensures Environmental Health and Safety (EHS) personnel route the waste to a facility equipped with the necessary caustic scrubbers.

  • Validation Check: Ensure the tag lists the exact percentage of the compound and any carrier solvents (e.g., "5% 7-Bromo-quinoxalinone derivative, 95% Dichloromethane").

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA within secondary containment (e.g., a chemically resistant tray)[3]. Keep it strictly isolated from heavy metals, cyanides, and strong alkaline materials[3].

  • Causality: Secondary containment captures material in the event of primary container failure. Isolating brominated organics from reactive metals prevents potentially violent, exothermic dehalogenation reactions.

  • Validation Check: Visually verify that the container lid is closed completely (vapor-tight) and that no non-halogenated waste containers share the same secondary containment tray.

Operational Workflow Visualization

The following diagram maps the critical decision points and physical workflow for processing this halogenated compound to ensure regulatory compliance and prevent cross-contamination.

WasteWorkflow A Solid/Liquid Waste: 7-Bromo-3-ethyl-1,2,3,4- tetrahydroquinoxalin-2-one B Halogen Check: Contains Bromine (Br) A->B C Segregation: Isolate from Non-Halogenated and Acidic Waste B->C D Containment: Seal in UN-Approved HDPE Container C->D E Storage: Satellite Accumulation Area (Secondary Containment) D->E F Final Disposal: Rotary Kiln Incineration with Caustic Scrubbing E->F

Workflow for the segregation, containment, and disposal of halogenated quinoxalinone waste.

Emergency Spill and Decontamination Protocol

In the event of an accidental release of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one (either as a dry powder or in solution):

  • Isolate the Area: Evacuate non-essential personnel and ensure local exhaust ventilation is maximized to clear any aerosolized dust[5].

  • Inert Absorption: Do not use combustible materials like sawdust. If the compound is dissolved in a solvent, use inert, non-combustible absorbent pads or diatomaceous earth to soak up the spill[3]. If it is a dry powder spill, gently sweep it up using spark-proof tools to avoid generating airborne dust[5].

  • Containment: Place all contaminated spill cleanup materials (pads, PPE, sweepings) into a sealed, heavy-duty plastic bag. Tag this bag explicitly as "Halogenated Hazardous Waste - Spill Debris" and request an immediate EHS pickup[3].

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov.[Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. ubc.ca.[Link]

  • Halogenated Solvents in Laboratories - Campus Operations. temple.edu.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.